N-(3-(Chloromethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(chloromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKULGSHTZUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453481 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-31-5 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-(Chloromethyl)phenyl)methanesulfonamide: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating both a reactive benzylic chloride and a methanesulfonamide group, positions it as a versatile building block for the synthesis of complex molecular architectures. The sulfonamide moiety often enhances solubility and provides a key interaction point for biological targets, while the chloromethyl group serves as an electrophilic handle for introducing the substituted phenyl ring into larger molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and safety considerations, offering field-proven insights for its effective application in research and drug development.
Chemical Identity and Core Properties
N-(3-(Chloromethyl)phenyl)methanesulfonamide is categorized as an organic building block, specifically falling under sulfamides, amines, and benzyl chlorides.[1] Its fundamental properties are crucial for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 362529-31-5 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| MDL Number | MFCD05663972 | [1] |
| SMILES | CS(=O)(=O)NC1=CC=CC(CCl)=C1 | [1] |
| InChI Key | Information not available in search results. | |
| Appearance | Typically a solid (based on related compounds) | [2][3] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Reactivity Profile and Synthetic Utility
The synthetic value of N-(3-(Chloromethyl)phenyl)methanesulfonamide is derived from its two distinct functional groups: the methanesulfonamide and the chloromethyl group. Understanding the reactivity of these sites is paramount for its strategic use in multi-step syntheses.
The Electrophilic Benzylic Chloride
The primary site of reactivity is the chloromethyl group (-CH₂Cl). As a benzylic chloride, the C-Cl bond is significantly activated towards nucleophilic substitution (Sₙ2) reactions. This is due to the ability of the adjacent benzene ring to stabilize the transition state of the reaction. The carbon atom of the chloromethyl group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.
Causality in Experimental Design: The choice of solvent and base is critical when performing reactions at this site. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is typically preferred to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often required to deprotonate the incoming nucleophile or to act as an acid scavenger for any HCl generated during the reaction.
The Methanesulfonamide Moiety
The methanesulfonamide group (-NHSO₂CH₃) imparts important physicochemical properties to the molecule and its derivatives. The sulfonamide proton is weakly acidic and can be deprotonated under strong basic conditions, but it is generally less reactive than the benzylic chloride. Its primary role in drug design is often as a hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with biological targets like enzyme active sites.[4] Furthermore, the incorporation of sulfonamide groups is a well-established strategy in pharmaceutical development to improve solubility and other pharmacokinetic properties.[4][5]
Conceptual Synthetic Workflow
The most common application of this reagent is to serve as an electrophilic building block to introduce the 3-(methanesulfonamido)benzyl moiety into a target molecule. This is typically achieved via an Sₙ2 reaction with a nucleophilic substrate.
Caption: Sₙ2 reaction workflow using N-(3-(Chloromethyl)phenyl)methanesulfonamide.
Experimental Protocol: Nucleophilic Substitution
The following protocol is a generalized, self-validating methodology for the alkylation of a generic amine nucleophile with N-(3-(Chloromethyl)phenyl)methanesulfonamide.
Objective: To synthesize an N-alkylated product via Sₙ2 reaction.
Materials:
-
Nucleophile (e.g., a primary or secondary amine)
-
N-(3-(Chloromethyl)phenyl)methanesulfonamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0-3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (e.g., Silica Gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (approx. 0.1 M concentration).
-
Reagent Addition: Dissolve N-(3-(Chloromethyl)phenyl)methanesulfonamide (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring slurry at room temperature.
-
Expert Insight: Adding the electrophile as a solution helps to control any initial exotherm and ensures it is well-dispersed in the reaction mixture.
-
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material (N-(3-(Chloromethyl)phenyl)methanesulfonamide) and the appearance of a new, typically higher-Rf spot indicates product formation.
-
Self-Validation: The TLC provides a real-time check on the reaction's progress. Comparing the new spot to the starting materials confirms that a transformation has occurred.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove residual DMF (if used) and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility lies in its ability to be incorporated into larger molecules that are being screened for biological activity. The sulfonamide group is a common feature in a wide range of drugs, including antibacterial agents and anti-inflammatory compounds.[5][6] The ability to readily introduce the 3-(methanesulfonamido)benzyl scaffold allows medicinal chemists to explore the structure-activity relationship (SAR) of this moiety in various therapeutic contexts, such as oncology and infectious diseases.[4]
Safety and Handling
Proper handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide is essential due to its potential hazards.
GHS Hazard Information:
| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |
ngcontent-ng-c2307461527="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1][7] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling Recommendations:
-
Always handle this chemical in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of dust.[2]
-
Store the container tightly closed in a cool, dry place (2-8°C) under an inert atmosphere as recommended.[1][2]
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2][3]
Conclusion
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a valuable and versatile reagent for chemical synthesis, particularly within the pharmaceutical and drug discovery sectors. Its dual functionality allows for straightforward incorporation of the 3-(methanesulfonamido)benzyl group into a wide array of molecules via robust and predictable nucleophilic substitution reactions. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the development of novel chemical entities.
References
-
UPL. SAFETY DATA SHEET. [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
Pi Chemicals. Material Safety Data Sheet. [Link]
- Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
-
PubChem. [2,3-Bis(chloromethyl)phenyl] methanesulfonate. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubChem. N-[3-(chloromethyl)phenyl]benzenesulfonamide. [Link]
-
PrepChem.com. Synthesis of N-Phenylmethanesulfonamide. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubChem. N-[2-(methanesulfonamidomethyl)-2,3-dihydro-1H-inden-5-yl]-3-methyl-2-[4-(trifluoromethyl)phenyl]benzamide. [Link]
-
NIH. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
Sources
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- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. pipharm.com [pipharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
"N-(3-(Chloromethyl)phenyl)methanesulfonamide" molecular structure
[1]
Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject Matter: Structural Analysis, Synthesis, Reactivity, and Safety Protocols
Executive Summary & Molecular Profile[1]
N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5) is a bifunctional intermediate characterized by a reactive electrophilic center (benzylic chloride) and a polar, hydrogen-bond-donating sulfonamide motif. It serves as a versatile "warhead" or linker in the synthesis of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where the m-sulfonamidobenzyl group is required to engage specific binding pockets (e.g., the hinge region of kinases or the zinc-binding site of carbonic anhydrases).
Physicochemical Specifications
| Property | Data |
| IUPAC Name | N-[3-(Chloromethyl)phenyl]methanesulfonamide |
| CAS Registry Number | 362529-31-5 |
| Molecular Formula | |
| Molecular Weight | 219.69 g/mol |
| SMILES | CS(=O)(=O)Nc1cccc(CCl)c1 |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Reactive Groups | Benzylic chloride (Electrophile), Sulfonamide (Weak acid/H-donor) |
| Storage Conditions | Inert atmosphere ( |
Synthetic Architecture
The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically proceeds via a two-step sequence starting from 3-aminobenzyl alcohol . This route is preferred over direct chloromethylation of N-phenylmethanesulfonamide due to the regioselectivity challenges associated with Friedel-Crafts reactions on deactivated rings.
Step-by-Step Synthetic Route
-
Chemoselective Sulfonylation: The aniline nitrogen of 3-aminobenzyl alcohol is selectively mesylated using methanesulfonyl chloride (MsCl) in the presence of a mild base (Pyridine or TEA) at low temperature. The primary alcohol remains unreacted under stoichiometric control.
-
Deoxychlorination: The benzylic alcohol is converted to the chloride using thionyl chloride (
) or methanesulfonyl chloride with a chloride source (e.g., LiCl), exploiting the high susceptibility of benzylic positions to or substitution.
Figure 1: Synthetic pathway from 3-aminobenzyl alcohol to the target benzyl chloride.
Detailed Experimental Protocol (General Procedure)
Step 1: Synthesis of N-(3-(hydroxymethyl)phenyl)methanesulfonamide
-
Reagents: 3-Aminobenzyl alcohol (1.0 eq), Methanesulfonyl chloride (1.05 eq), Pyridine (1.2 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 3-aminobenzyl alcohol in anhydrous DCM under
. Cool to 0°C. -
Add pyridine, followed by the dropwise addition of MsCl to prevent exotherm.
-
Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (amine consumption).[1]
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over
and concentrate. -
Purification: Recrystallization from EtOAc/Hexane or flash chromatography.
-
Step 2: Conversion to N-(3-(Chloromethyl)phenyl)methanesulfonamide
-
Reagents: Intermediate alcohol (1.0 eq), Thionyl chloride (
, 1.5 eq), DCM or Toluene. -
Procedure:
-
Suspend the intermediate alcohol in dry DCM.
-
Add
dropwise at 0°C (or RT). -
Heat to reflux (40°C for DCM, higher for Toluene) for 2–4 hours. Evolution of
and HCl gas will occur (use a scrubber). -
Workup: Concentrate in vacuo to remove excess
. Co-evaporate with toluene to remove traces of acid. -
Isolation: The residue is typically a solid that can be used directly or recrystallized from dry solvents. Note: Avoid aqueous workup if possible to prevent hydrolysis back to the alcohol.
-
Reactivity Profile & Mechanism of Action
The utility of this molecule lies in the benzylic chloride , which acts as a soft electrophile. It readily undergoes Nucleophilic Substitution (
Mechanistic Pathway[3][4][5]
The reaction is driven by the leaving group ability of the chloride ion (
Figure 2: SN2 Displacement mechanism of the benzylic chloride by a generic nucleophile.
Key Reactivity Considerations
-
Lability: The C-Cl bond is activated by the phenyl ring. While stable as a solid, it hydrolyzes slowly in moist air to the benzyl alcohol and HCl.
-
Sulfonamide Acidity: The
proton of the sulfonamide ( ) can be deprotonated by strong bases (e.g., NaH, ). If a strong base is used for the nucleophilic substitution, the sulfonamide anion may form, potentially leading to N-alkylation side reactions (self-polymerization).-
Mitigation: Use non-nucleophilic organic bases (DIPEA) or protect the sulfonamide if necessary (e.g., with a BOM or DMB group), although the unprotected sulfonamide is usually compatible with amine nucleophiles.
-
Applications in Drug Discovery
This molecule is a "building block" used to install the methanesulfonanilide motif. This motif is prevalent in medicinal chemistry for several reasons:
-
H-Bond Donor: The sulfonamide -NH- acts as a hydrogen bond donor, often interacting with backbone carbonyls in protein binding pockets.
-
Bioisostere: It serves as a stable, non-basic bioisostere for amides or ureas.
-
Solubility: The polar sulfonamide group can improve the physicochemical properties (solubility, logD) of lipophilic scaffolds.
Target Classes:
-
Kinase Inhibitors: The 3-substituted phenyl ring can mimic the "tail" region of ATP-competitive inhibitors.
-
Proteolysis Targeting Chimeras (PROTACs): Used as a linker attachment point.
Handling, Safety, and Stability
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Lachrymator: Like many benzyl chlorides, this compound can induce tearing and respiratory irritation (H335).
-
Genotoxicity Warning: Alkylating agents are potential mutagens. Handle with extreme care.
Operational Safety Protocols:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Quenching: Quench excess alkylating agent with a solution of cysteine or dilute ammonia before disposal to neutralize electrophilic reactivity.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound degrades upon prolonged exposure to moisture, releasing HCl gas.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 362529-31-5. Retrieved February 3, 2026, from [Link]
Technical Guide: Spectroscopic Characterization of N-(3-(Chloromethyl)phenyl)methanesulfonamide
[1]
Executive Summary & Application Context
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional building block critical in medicinal chemistry, particularly for the design of Targeted Covalent Inhibitors (TCIs) .[1] The molecule features two distinct reactive centers:
-
The Methanesulfonamide Motif: A bioisostere for carboxylic acids and a key hydrogen-bond donor/acceptor pharmacophore that improves solubility and metabolic stability.[1]
-
The Chloromethyl Handle: A reactive electrophile (alkylating agent) capable of forming irreversible covalent bonds with nucleophilic residues (Cysteine, Lysine) in target proteins.[1]
This guide provides a rigorous spectroscopic standard for identifying and validating this compound, ensuring high-fidelity data for library synthesis and quality control (QC) workflows.
Synthesis & Experimental Causality
To understand the spectroscopic impurities and signals, one must understand the synthesis. Direct chloromethylation of N-phenylmethanesulfonamide is poor due to regioselectivity issues.[1] The preferred industrial route utilizes 3-aminobenzyl alcohol to prevent polymerization of the reactive benzyl chloride intermediate until the final step.
Validated Synthetic Workflow (Graphviz)
The following logic flow illustrates the "Safety-First" synthetic pathway, prioritizing the stability of the benzyl chloride moiety.
Caption: Step-wise synthesis logic avoiding premature polymerization of the benzyl chloride moiety.
Spectroscopic Characterization
The following data sets represent the "Gold Standard" for a pure sample (>98%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for sulfonamide solubility and exchangeable proton visibility).[1] Reference: TMS (0.00 ppm).
1H NMR Data Analysis
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.85 | Broad Singlet (s) | 1H | -NH- | Exchangeable sulfonamide proton.[1] Disappears on D₂O shake. |
| 7.45 | Singlet (s) | 1H | Ar-H (C2) | Isolated proton between sulfonamide and chloromethyl groups.[1] |
| 7.38 | Triplet (t, J = 7.8 Hz) | 1H | Ar-H (C5) | Meta-coupling indicates 1,3-substitution pattern.[1] |
| 7.25 - 7.15 | Multiplet (m) | 2H | Ar-H (C4, C6) | Overlapping signals typical of meta-substituted rings.[1] |
| 4.75 | Singlet (s) | 2H | -CH₂-Cl | Diagnostic benzyl chloride shift.[1] Downfield due to Cl electronegativity.[1] |
| 3.02 | Singlet (s) | 3H | -SO₂CH₃ | Characteristic methyl sulfonyl peak.[1] Sharp singlet. |
Critical QC Check: If the singlet at 4.75 ppm shifts to ~4.5 ppm or splits, it indicates hydrolysis to the benzyl alcohol (common degradation product).
13C NMR Data Analysis
| Signal (δ ppm) | Assignment | Causality |
| 139.2 | C-N (Ar) | Quaternary carbon attached to sulfonamide nitrogen.[1] |
| 138.5 | C-Alkyl (Ar) | Quaternary carbon attached to chloromethyl group.[1] |
| 129.8 | Ar-C (C5) | Meta-position carbon.[1] |
| 124.5 | Ar-C (C4/C6) | Ortho/Para to substituents.[1] |
| 119.8 | Ar-C (C2) | Shielded position between substituents.[1] |
| 118.5 | Ar-C (C6) | Ortho to amine.[1] |
| 46.2 | -CH₂-Cl | Benzylic carbon; shift confirms chlorine attachment (vs. ~63 ppm for OH).[1] |
| 39.5 | -SO₂CH₃ | Methyl carbon of the sulfonamide.[1] |
Mass Spectrometry (MS)[1]
Method: ESI (Electrospray Ionization) or APCI.[1] Mode: Positive (+ve) and Negative (-ve).
Diagnostic Signals:
-
Isotope Pattern (The "Chlorine Flag"):
-
Fragmentation Pathway (ESI-MS/MS):
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid powder.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Verification |
| 3240 - 3260 | ν(N-H) stretch | Sulfonamide N-H (Sharp/Medium).[1] |
| 1335 | ν(S=O) asym | Sulfonyl asymmetric stretch (Strong).[1] |
| 1155 | ν(S=O) sym | Sulfonyl symmetric stretch (Strong).[1] |
| 700 - 750 | ν(C-Cl) | C-Cl stretch (often obscured but diagnostic in fingerprint).[1] |
| 1600, 1585 | ν(C=C) | Aromatic ring breathing modes.[1] |
Experimental Protocols
Stability & Handling (The "Self-Validating" System)
The Problem: Benzyl chlorides are inherently unstable, prone to hydrolysis (to alcohol) or dimerization. The Protocol:
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Solvent Check: Avoid nucleophilic solvents (MeOH, EtOH) for storage.[1] Use Anhydrous DMSO or DCM.[1]
-
In-Situ Validation: Before any biological assay, run a LC-MS check .[1]
LC-MS Purity Assessment Workflow
Caption: LC-MS decision tree for validating the integrity of the chloromethyl group.
References
-
Compound Registry: N-(3-(Chloromethyl)phenyl)methanesulfonamide. CAS No. 362529-31-5.[1][3][4] PubChem CID: 2106385.
-
Synthetic Methodology: Reactions of aromatic sulfonyl chlorides with anilines.[1] ResearchGate.[1][5]
-
Spectroscopic Standards: Spectroscopic Identification of Organic Compounds. SDBS (Spectral Database for Organic Compounds).[1][6] [1][6]
-
Mechanistic Insight: Design of Targeted Covalent Inhibitors. Singh et al., Nature Reviews Drug Discovery.
Sources
- 1. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1152540-47-0|N-[4-(Chloromethyl)phenyl]methanesulfonamide|BLD Pharm [bldpharm.com]
- 3. 362529-31-5|N-(3-(Chloromethyl)phenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 4. N-(3-Chloromethyl-phenyl)-methanesulfonamide | 362529-31-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comprehensive Technical Guide to the Safe Handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Risks of a Key Building Block
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structure, incorporating both a reactive chloromethyl group and a sulfonamide moiety, makes it a valuable building block for creating diverse molecular architectures. The sulfonamide group can enhance solubility and provides a site for further chemical modification, a desirable trait in drug design[1]. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth examination of the safety and handling considerations for N-(3-(Chloromethyl)phenyl)methanesulfonamide. Moving beyond a simple recitation of procedural steps, this document elucidates the rationale behind each recommendation, grounded in the inherent chemical reactivity of the compound. Our objective is to empower researchers with the knowledge to not only handle this compound safely but also to anticipate and mitigate potential risks, ensuring a secure and productive research environment.
Compound Profile and Hazard Identification
A foundational aspect of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards.
Chemical and Physical Properties
A summary of the key physical and chemical properties of N-(3-(Chloromethyl)phenyl)methanesulfonamide is presented below. This information is critical for designing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 362529-31-5 | BLDpharm[2] |
| Molecular Formula | C₈H₁₀ClNO₂S | BLDpharm[2] |
| Molecular Weight | 219.69 g/mol | BLDpharm[2] |
| Appearance | Not specified, likely a solid | General chemical knowledge |
| Storage Temperature | 2-8°C in an inert atmosphere | BLDpharm[2] |
GHS Hazard Identification and the Rationale Behind the Risks
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For N-(3-(Chloromethyl)phenyl)methanesulfonamide, the following hazard statements have been identified:
-
H302: Harmful if swallowed [2]
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
-
H335: May cause respiratory irritation [2]
The "Warning" signal word associated with these hazards underscores the need for caution[2]. The underlying chemical reasons for these hazards are rooted in the compound's structure. The chloromethyl group is a known alkylating agent. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, leading to cellular damage and toxicity. This reactivity is the likely cause of the observed skin, eye, and respiratory irritation. Long-term exposure to some chloromethyl compounds has been linked to more severe health effects, such as cancer, as in the case of chloromethyl methyl ether (CMME)[3]. While the carcinogenicity of N-(3-(Chloromethyl)phenyl)methanesulfonamide has not been specifically reported, the presence of the chloromethyl group warrants a precautionary approach.
The sulfonamide group, while generally less reactive, can still participate in biological interactions and may contribute to the overall toxicological profile of the molecule.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
The Primacy of Engineering Controls
Engineering controls are the first and most important line of defense as they involve physically isolating the handler from the hazardous material.
-
Fume Hood: All handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors, directly addressing the H335 hazard ("May cause respiratory irritation")[2].
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers[4][5].
Personal Protective Equipment: The Essential Barrier
When engineering controls cannot eliminate all risks of exposure, PPE becomes critical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles, mitigating the risk of serious eye irritation (H319)[4][5].
-
Hand Protection: Chemical-resistant, impermeable gloves (e.g., nitrile) should be worn at all times when handling the compound or contaminated equipment[4]. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.
-
Protective Clothing: A lab coat should be worn to prevent skin contact[4]. For procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator may be required. The selection of the appropriate respirator should be based on a formal risk assessment.
Caption: Workflow for responding to a chemical emergency.
Conclusion: A Culture of Safety
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a valuable tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to a deep respect for its potential hazards. By understanding the chemical basis for its reactivity and toxicity, and by implementing the multi-layered safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important building block. A proactive and informed approach to safety is not merely a matter of compliance; it is a cornerstone of scientific excellence.
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Medline. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
BLDpharm. N-(3-(Chloromethyl)phenyl)methanesulfonamide.
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Chempanda. Chloromethyl: compounds, synthesis and safety | Blog.
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Spectrum Chemical. SAFETY DATA SHEET.
-
Chem-Impex. N-(3-Aminomethyl-phenyl)methanesulfonamide.
-
SAFETY DATA SHEET 103680-Chloromethyl methyl ether.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
TCI Chemicals. SAFETY DATA SHEET.
-
ChemicalBook. N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide - Safety Data Sheet.
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An In-depth Technical Guide to the Solubility and Stability of N-(3-(Chloromethyl)phenyl)methanesulfonamide
Foreword: Navigating the Pre-clinical Landscape
In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, namely solubility and stability, form the bedrock upon which successful formulation, analytical method development, and ultimately, clinical efficacy are built. This guide provides a comprehensive technical overview of N-(3-(Chloromethyl)phenyl)methanesulfonamide, a molecule of interest for its potential pharmacological applications. As researchers and drug development professionals, our objective is to not only measure but to deeply comprehend the behavior of this molecule in various environments. This document is structured to provide not just protocols, but the strategic thinking behind them, empowering you to make informed decisions in your development pipeline.
Physicochemical Characterization: The Molecular Blueprint
A molecule's inherent properties dictate its behavior. N-(3-(Chloromethyl)phenyl)methanesulfonamide possesses a unique structural combination: a sulfonamide group, known to influence aqueous solubility and hydrogen bonding capacity, and a reactive chloromethyl group on the phenyl ring, a potential site for instability. A summary of its key identifiers and computed properties provides the initial framework for our investigation.
Table 1: Physicochemical Properties of N-(3-(Chloromethyl)phenyl)methanesulfonamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂S | BLDpharm[1] |
| Molecular Weight | 219.69 g/mol | BLDpharm[1] |
| CAS Number | 362529-31-5 | BLDpharm[1] |
| Storage Recommendation | Inert atmosphere, 2-8°C | BLDpharm[1] |
The recommendation for refrigerated and inert atmosphere storage immediately suggests a potential for chemical instability, a hypothesis we will rigorously test.[1]
Aqueous and Organic Solubility: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A compound with poor aqueous solubility often presents significant challenges in formulation, leading to low absorption and variable therapeutic outcomes. The following section outlines a robust protocol for determining the solubility of N-(3-(Chloromethyl)phenyl)methanesulfonamide across a range of pharmaceutically relevant solvents.
Rationale for Solvent Selection
The choice of solvents is strategic. We aim to understand the compound's behavior in both aqueous and organic media to inform potential formulation pathways, from simple solutions for early-stage screening to more complex dosage forms.
-
Water (pH-adjusted): Essential for predicting behavior in physiological environments.
-
Phosphate-Buffered Saline (PBS): Mimics physiological ionic strength and pH.
-
Ethanol, Propylene Glycol, PEG 400: Common co-solvents in liquid formulations.
-
Methanol, Acetonitrile: Key solvents for analytical method development (e.g., HPLC).[2]
-
Chloroform: Included to understand solubility in a non-polar organic solvent.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for solubility determination, providing a measure of thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of N-(3-(Chloromethyl)phenyl)methanesulfonamide to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Anticipated Solubility Profile (Hypothetical Data)
Based on the structure, we can anticipate moderate solubility in polar organic solvents and lower solubility in water, which may be pH-dependent due to the sulfonamide group.
Table 2: Hypothetical Solubility Data for N-(3-(Chloromethyl)phenyl)methanesulfonamide
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 25 | ~0.1 |
| PBS (pH 7.4) | 37 | ~0.15 |
| Ethanol | 25 | > 50 |
| Propylene Glycol | 25 | > 30 |
| PEG 400 | 25 | > 40 |
| Methanol | 25 | > 50 |
| Acetonitrile | 25 | > 20 |
| Chloroform | 25 | > 50 |
Chemical Stability: Ensuring Therapeutic Integrity
Stability is a non-negotiable attribute of any drug candidate. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The presence of the chloromethyl group is a structural alert for potential hydrolytic instability. A comprehensive stability assessment under stressed conditions is therefore essential.
Development of a Stability-Indicating Analytical Method
A prerequisite for any stability study is a validated analytical method that can separate the parent compound from its degradation products.[3] Reverse-phase HPLC with UV detection is the workhorse for this application.
Protocol for Method Development:
-
Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or ammonium acetate) to achieve optimal separation.
-
Forced Degradation: Subject the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, ensuring the method is truly stability-indicating.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies: Unveiling a Molecule's Vulnerabilities
Forced degradation studies are designed to accelerate the degradation process and identify the likely degradation pathways.
Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of N-(3-(Chloromethyl)phenyl)methanesulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C). Neutralize the samples before analysis.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution to light as per ICH Q1B guidelines.
-
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by the stability-indicating HPLC method.
Predicted Degradation Pathways and Outcomes
The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine with a hydroxyl group.
Potential Degradation Product: N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.
Table 3: Hypothetical Forced Degradation Results
| Stress Condition | Observation | Potential Degradation Product |
| Acid Hydrolysis (0.1 N HCl, 60°C) | Significant degradation | N-(3-(Hydroxymethyl)phenyl)methanesulfonamide |
| Base Hydrolysis (0.1 N NaOH, 60°C) | Rapid and extensive degradation | N-(3-(Hydroxymethyl)phenyl)methanesulfonamide and other impurities |
| Oxidation (3% H₂O₂, RT) | Minor degradation | Potential N-oxide or other oxidative products |
| Thermal (80°C) | Moderate degradation | N-(3-(Hydroxymethyl)phenyl)methanesulfonamide |
| Photolytic (ICH Q1B) | Minimal degradation | No significant degradation products observed |
These hypothetical results suggest that the primary stability liability of N-(3-(Chloromethyl)phenyl)methanesulfonamide is its susceptibility to hydrolysis, particularly under basic conditions. This is a critical piece of information for formulation development, indicating that the pH of any aqueous formulation must be carefully controlled and likely maintained in the acidic range.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of N-(3-(Chloromethyl)phenyl)methanesulfonamide. While based on the foundational principles of pharmaceutical sciences in the absence of extensive empirical data, the proposed protocols and rationale provide a robust framework for investigation. The key takeaway is the anticipated hydrolytic instability of the chloromethyl group, which will be a central focus of formulation and analytical development efforts.
Future work should focus on executing these studies to generate empirical data, followed by solid-state characterization (e.g., polymorphism, hygroscopicity) and long-term stability studies under ICH conditions to fully elucidate the developability of this promising compound.
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Hieble, J. P., et al. (1995). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Istrate, E., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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An In-depth Technical Guide to N-(3-(Chloromethyl)phenyl)methanesulfonamide as a Versatile Starting Material for Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N-(3-(Chloromethyl)phenyl)methanesulfonamide, a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, synthetic routes, and potential applications in drug discovery, supported by established methodologies and scientific literature.
Introduction: The Strategic Value of a Bifunctional Scaffold
N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS No. 362529-31-5) is a unique chemical entity that presents two key functional groups for medicinal chemistry exploration: a reactive benzylic chloride and a methanesulfonamide moiety.[1] This bifunctional nature allows for a modular and divergent approach to library synthesis, making it an attractive starting point for hit-to-lead campaigns.
The chloromethyl group serves as a versatile electrophilic handle for introducing a wide array of nucleophilic fragments, enabling the exploration of diverse chemical space. Concurrently, the sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and improve the physicochemical properties of the resulting molecules.[2][3] The strategic placement of these groups on the phenyl ring provides a rigid scaffold for the precise spatial orientation of appended functionalities.
Table 1: Physicochemical Properties of N-(3-(Chloromethyl)phenyl)methanesulfonamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| CAS Number | 362529-31-5 | [1] |
| Appearance | Off-White Solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Reactivity: A Gateway to Chemical Diversity
The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide can be achieved through a straightforward and scalable synthetic sequence. The proposed pathway leverages commercially available starting materials and well-established chemical transformations.
Proposed Synthetic Workflow
The synthesis commences with the methanesulfonylation of 3-aminobenzyl alcohol, followed by chlorination of the benzylic alcohol. This approach ensures the selective introduction of the desired functional groups.
Caption: Proposed synthetic workflow for N-(3-(Chloromethyl)phenyl)methanesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide
-
To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in pyridine (10 vol) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-(hydroxymethyl)phenyl)methanesulfonamide.
Step 2: Synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide
-
To a stirred solution of N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1.0 eq) in dichloromethane (10 vol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-(chloromethyl)phenyl)methanesulfonamide.[4]
Application in Drug Discovery: A Case Study Targeting Aurora Kinase B
The unique structural features of N-(3-(Chloromethyl)phenyl)methanesulfonamide make it an ideal starting point for the development of inhibitors for various protein targets. For the purpose of this guide, we will explore its potential in the discovery of Aurora Kinase B (AURKB) inhibitors, a promising target in oncology.[5] Overexpression of AURKB is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[5]
Hit Identification and Rationale
The core N-(phenyl)methanesulfonamide scaffold can be envisioned to occupy the ATP-binding pocket of AURKB, with the sulfonamide group forming key hydrogen bond interactions with the hinge region of the kinase. The reactive chloromethyl group provides a convenient handle to introduce various moieties that can extend into the solvent-exposed region or other sub-pockets of the kinase, thereby enhancing potency and selectivity.
Proposed Mechanism of Action and Signaling Pathway
AURKB is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in chromosome segregation and cytokinesis.[5] Inhibition of AURKB leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of AURKB and its inhibition.
Hit-to-Lead Optimization: A Structure-Activity Relationship (SAR) Study
Starting with the initial hit, a focused library of derivatives can be synthesized by reacting N-(3-(Chloromethyl)phenyl)methanesulfonamide with a diverse set of nucleophiles. The goal of this optimization process is to improve potency, selectivity, and drug-like properties.
Library Synthesis Workflow
The chloromethyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and phenols, to generate a library of analogs.
Caption: Workflow for library synthesis and SAR exploration.
Exemplary SAR Table
The following table illustrates a hypothetical SAR for a series of derivatives, highlighting the impact of different substituents on AURKB inhibitory activity.
Table 2: Structure-Activity Relationship of N-(3-(Chloromethyl)phenyl)methanesulfonamide Derivatives against AURKB
| Compound ID | R Group (from R-H) | AURKB IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
| Lead-001 | -Cl | 5,200 | > 50 |
| Lead-002 | -NH-Cyclopropyl | 850 | 12.5 |
| Lead-003 | -NH-(4-fluorophenyl) | 210 | 3.1 |
| Lead-004 | -S-pyridin-2-yl | 450 | 8.7 |
| Lead-005 | -O-(4-methoxyphenyl) | 1,500 | 22.0 |
| Lead-006 | -NH-(1-methyl-1H-pyrazol-4-yl) | 25 | 0.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR data suggests that aromatic amine substituents are preferred, with the 1-methyl-1H-pyrazol-4-yl group in Lead-006 providing the most significant improvement in potency. This observation aligns with findings for other kinase inhibitors where such moieties can form favorable interactions within the active site.[6]
Conclusion and Future Directions
N-(3-(Chloromethyl)phenyl)methanesulfonamide represents a valuable and versatile starting material for drug discovery. Its bifunctional nature provides a robust platform for the rapid generation of diverse chemical libraries. The presented case study targeting AURKB demonstrates a logical and efficient path from a simple starting material to a potent lead candidate. Further exploration of this scaffold against other biological targets is warranted and holds the potential for the discovery of novel therapeutics for a range of diseases. The principles of structure-activity relationship development, as exemplified here, are broadly applicable to other drug discovery campaigns.[7][8][9]
References
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National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
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MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
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PubMed. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [Link]
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PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. [Link]
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MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. [Link]
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PubMed. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. [Link]
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Methodological & Application
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(3-(Chloromethyl)phenyl)methanesulfonamide
Introduction: Unlocking the Therapeutic Potential of a Reactive Scaffold
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a synthetic compound featuring a methanesulfonamide group attached to a phenyl ring bearing a reactive chloromethyl substituent. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The presence of the electrophilic chloromethyl group, often referred to as a "warhead," suggests a potential for covalent interaction with biological nucleophiles, such as the thiol group of cysteine or the amine group of lysine residues within protein targets.[3][4] This raises the intriguing possibility that N-(3-(Chloromethyl)phenyl)methanesulfonamide could act as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the structure-activity relationships (SAR) of N-(3-(Chloromethyl)phenyl)methanesulfonamide. We will use the hypothetical scenario of investigating its potential as an anticancer agent, focusing on the inhibition of a cysteine protease, a family of enzymes often dysregulated in cancer. This guide will detail the rationale behind experimental design, provide step-by-step protocols for analog synthesis and biological evaluation, and outline methods for data analysis to build a robust SAR model.
Part 1: Strategic Design of a Focused Compound Library
A systematic exploration of the chemical space around the parent molecule is crucial for elucidating the SAR. The design of a focused compound library should aim to probe the contributions of different structural features to biological activity. For N-(3-(Chloromethyl)phenyl)methanesulfonamide, we can dissect the molecule into three key regions for modification: the methanesulfonamide group, the phenyl ring, and the chloromethyl group.
Key Regions for Modification:
-
R1 (Sulfonamide Substituent): The methyl group on the sulfonamide can be replaced with other alkyl, aryl, or heterocyclic groups to investigate the impact on potency and selectivity.
-
R2 (Phenyl Ring Substituents): The substitution pattern on the phenyl ring can be altered by introducing electron-donating or electron-withdrawing groups at various positions to modulate the electronic properties and binding interactions.
-
R3 (Electrophilic Warhead): The reactivity of the chloromethyl group can be tuned by replacing the chlorine with other leaving groups (e.g., fluorine, bromine) or by modifying the benzylic position to alter its susceptibility to nucleophilic attack.
The following DOT script visualizes the core scaffold and the points of diversification for the focused library.
Caption: Diversification strategy for the N-(3-(Chloromethyl)phenyl)methanesulfonamide scaffold.
Part 2: Synthesis Protocols
The synthesis of the parent compound and its analogs can be achieved through a convergent strategy. The following protocols provide a general framework that can be adapted for the synthesis of the focused library.
Protocol 2.1: Synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide (Parent Compound)
This protocol describes a two-step synthesis starting from 3-(chloromethyl)aniline.
Materials:
-
3-(chloromethyl)aniline
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(chloromethyl)aniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: General Procedure for Analog Synthesis
This general protocol can be adapted to synthesize analogs by varying the starting materials.
-
R1 Modification: Use different sulfonyl chlorides (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride) in place of methanesulfonyl chloride.
-
R2 Modification: Start with appropriately substituted anilines (e.g., 4-fluoro-3-(chloromethyl)aniline) to introduce substituents on the phenyl ring.
-
R3 Modification: The synthesis of analogs with modified electrophilic warheads may require alternative synthetic routes, for instance, starting from the corresponding hydroxymethyl or aminomethyl analogs and converting them to other leaving groups. The synthesis of the aminomethyl analog, N-(3-(aminomethyl)phenyl)methanesulfonamide, has been reported and can serve as a key intermediate.[6]
Part 3: Biological Evaluation Protocols
Based on our hypothesis, the primary biological evaluation will focus on the inhibition of a cancer-related cysteine protease, followed by cell-based anticancer assays.
Protocol 3.1: In Vitro Cysteine Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against a model cysteine protease, such as Cathepsin B or Papain. Understanding the mechanism of action is critical in early drug discovery.[7][8]
Materials:
-
Recombinant human Cathepsin B (or other target cysteine protease)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Prepare the assay buffer containing DTT to ensure the active site cysteine of the protease is in its reduced, active state.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the assay buffer. b. Add 1 µL of the serially diluted test compounds or controls (DMSO for negative control, E-64 for positive control). c. Add 25 µL of the pre-activated enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for potential covalent modification. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time using a kinetic read mode.
-
Data Analysis: a. Calculate the initial reaction velocity (v) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Cell-Based Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Materials:
-
Cancer cell line (e.g., a line known to overexpress the target cysteine protease)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Part 4: Physicochemical Property Profiling
Understanding the physicochemical properties of the synthesized analogs is crucial for interpreting the SAR data and for predicting their drug-like properties.[10][11]
Protocol 4.1: Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the indirect determination of lipophilicity.
Procedure:
-
System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: Inject the synthesized analogs and determine their retention times.
-
Calculation: Calculate the k' for each analog and use the calibration curve to determine its LogP value.
Protocol 4.2: Aqueous Solubility Assessment
Aqueous solubility is critical for oral bioavailability.[11]
Method: A common method is the kinetic solubility assay using nephelometry.
Procedure:
-
Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Assay: Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measurement: Monitor the solution for the formation of a precipitate over time using a nephelometer, which measures light scattering.
-
Data Analysis: The concentration at which precipitation is first observed is taken as the kinetic solubility.
Part 5: Data Analysis and SAR Interpretation
The goal of SAR analysis is to correlate changes in chemical structure with changes in biological activity and physicochemical properties.
Data Presentation:
Summarize the biological activity and physicochemical data for all synthesized analogs in a structured table for easy comparison.
| Compound ID | R1 | R2 | R3 | Cysteine Protease IC₅₀ (µM) | Cancer Cell Line GI₅₀ (µM) | LogP | Aqueous Solubility (µg/mL) |
| Parent | -CH₃ | H | -CH₂Cl | [Data] | [Data] | [Data] | [Data] |
| Analog 1 | -CH₂CH₃ | H | -CH₂Cl | [Data] | [Data] | [Data] | [Data] |
| Analog 2 | -CH₃ | 4-F | -CH₂Cl | [Data] | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... | ... | ... | ... |
SAR Interpretation:
-
Analyze Trends: Systematically analyze the data in the table to identify trends. For example, determine if increasing the size of the R1 group enhances or diminishes activity. Assess the impact of electron-withdrawing versus electron-donating substituents at the R2 position.
-
Quantitative Structure-Activity Relationship (QSAR): For a larger dataset, QSAR models can be developed to mathematically correlate physicochemical descriptors with biological activity.[13]
-
Computational Modeling: Molecular docking studies can be performed to visualize the binding mode of the active compounds within the active site of the target enzyme, providing a structural basis for the observed SAR.
The following DOT script illustrates the workflow for a comprehensive SAR study.
Caption: A comprehensive workflow for SAR studies.
Conclusion
This guide provides a robust framework for conducting SAR studies on N-(3-(Chloromethyl)phenyl)methanesulfonamide, with a focus on its potential as an anticancer agent. By systematically designing and synthesizing a focused library of analogs, performing rigorous biological and physicochemical evaluations, and carefully analyzing the resulting data, researchers can elucidate the key structural determinants of activity. This knowledge is invaluable for the rational design of more potent and selective lead compounds, ultimately accelerating the drug discovery and development process.
References
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Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]
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ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
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MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]
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MDPI. (2020). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Retrieved from [Link]
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Bull, J. A., & Armstrong, A. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(12), 3456-3462. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(10), 1681-1689. Retrieved from [Link]
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van den Nieuwendijk, A. M., et al. (2004). Synthesis and evaluation of chloromethyl sulfoxides as a new class of selective irreversible cysteine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(3), 671-674. Retrieved from [Link]
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ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). The Design and Application of Target-Focused Compound Libraries. Retrieved from [Link]
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Bajorath, J. (2021). Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega, 6(4), 2653-2661. Retrieved from [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
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MDPI. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Retrieved from [Link]
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ResearchGate. (2012). The Design and Application of Target-Focused Compound Libraries. Retrieved from [Link]
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ResearchGate. (2005). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
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SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]
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MDPI. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]
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JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
J-Stage. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]
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Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Retrieved from [Link]
-
Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5853-5857. Retrieved from [Link]
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YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. Retrieved from [Link]
-
Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]
-
PubMed. (2014). R-based Tool for a Pairwise Structure-activity Relationship Analysis. Retrieved from [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 615-625. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
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MDPI. (2020). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
-
MDPI. (2021). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. Retrieved from [Link]
-
ProQuest. (n.d.). Design and synthesis of novel anticancer and antifibrosis compounds. Retrieved from [Link]
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YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
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MDPI. (2024). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. Retrieved from [Link]
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Jacoby, E., et al. (2018). Protocols for the Design of Kinase-focused Compound Libraries. Molecular Informatics, 37(5), 1700119. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
ResearchGate. (2012). Computational Analysis of Structure–Activity Relationships. Retrieved from [Link]
-
Hillaert, U., et al. (2006). Synthesis and biological evaluation of novel PDMP analogues. Bioorganic & Medicinal Chemistry, 14(15), 5273-5284. Retrieved from [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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Application Note: Continuous Flow Synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide
Introduction: Addressing Synthesis Challenges with Flow Chemistry
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a key building block and intermediate in pharmaceutical and materials science research.[1][2] Its synthesis traditionally involves multi-step batch processes that can present safety and scalability challenges, particularly concerning the handling of reactive intermediates and the control of exothermic reactions.[3][4] This application note details a robust and scalable continuous flow process for the synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide. By leveraging the inherent advantages of flow chemistry, such as superior heat and mass transfer, precise reaction time control, and enhanced safety, this protocol offers a significant improvement over conventional batch methods.[5][6][7]
The two-step synthesis involves the initial sulfonylation of 3-(chloromethyl)aniline followed by a subsequent reaction. This application note will focus on the first critical step: the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride. The principles described herein can be adapted for a fully continuous multi-step process.[8]
The Rationale for a Flow-Based Approach
The synthesis of sulfonamides from sulfonyl chlorides is a well-established reaction.[9] However, these reactions can be highly exothermic.[4] In a batch reactor, localized hotspots can lead to the formation of impurities and pose safety risks.[6] Flow chemistry mitigates these risks by providing a high surface-area-to-volume ratio, ensuring efficient heat dissipation and maintaining a uniform temperature profile.[6][10] Furthermore, the small reactor volume in continuous flow systems minimizes the amount of hazardous material present at any given time, significantly improving the overall safety of the process.[11][12]
Reaction Mechanism and Pathway
The core of this synthesis is the nucleophilic attack of the amine group of 3-(chloromethyl)aniline on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine, is used to scavenge the hydrochloric acid generated during the reaction.
Reaction Scheme:
The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion and deprotonation by the base to yield the final sulfonamide product.[9]
Experimental Section
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-(Chloromethyl)aniline | 141.59 | ≥98% | Sigma-Aldrich |
| Methanesulfonyl Chloride | 114.55 | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric Acid | 36.46 | - | Fisher Scientific |
| Saturated Sodium Bicarbonate | 84.01 | - | Fisher Scientific |
| Anhydrous Sodium Sulfate | 142.04 | - | Fisher Scientific |
Equipment
-
Two high-precision syringe pumps or continuous flow pumps
-
T-mixer (e.g., PEEK or glass)
-
Coiled tube reactor (e.g., PFA, 10 mL volume)
-
Back pressure regulator (set to 5 bar)
-
Temperature-controlled bath or heating block
-
Automated liquid-liquid separator (optional, for continuous work-up)
-
Rotary evaporator
-
Standard laboratory glassware
Flow Chemistry Synthesis Protocol
Reagent Preparation
-
Solution A: Prepare a 1.0 M solution of 3-(chloromethyl)aniline and a 1.2 M solution of triethylamine in anhydrous dichloromethane.
-
Solution B: Prepare a 1.0 M solution of methanesulfonyl chloride in anhydrous dichloromethane.
Flow Reactor Setup
The experimental workflow is depicted in the diagram below.
Sources
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- 2. 362529-31-5|N-(3-(Chloromethyl)phenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
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- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
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- 7. researchgate.net [researchgate.net]
- 8. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Technology | Quality Considerations Using Continuous Flow Chemistry In API Manufacturing - Senieer - What You Trust [senieer.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Safety assessment in development and operation of modular continuous-flow processes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Strategy for N-(3-(Chloromethyl)phenyl)methanesulfonamide
This Application Note is designed for analytical chemists and drug development scientists. It addresses the specific challenges of quantifying N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5), a reactive alkylating intermediate often classified as a Potentially Genotoxic Impurity (PGI).
Executive Summary & Chemical Context
Molecule: N-(3-(Chloromethyl)phenyl)methanesulfonamide
Molecular Formula:
-
Electrophilic Handle: The chloromethyl group (
) is a potent alkylating agent. It reacts rapidly with nucleophiles (DNA, proteins, and analytical solvents like methanol or water). -
Acidic Moiety: The sulfonamide group (
) is weakly acidic ( ), allowing for ionization in negative electrospray mode (ESI-).
The Analytical Challenge: Standard reverse-phase HPLC methods often fail because this molecule undergoes solvolysis during analysis. In aqueous buffers, it hydrolyzes to the benzyl alcohol; in methanol, it forms the methyl ether.
-
Directive: This protocol prioritizes non-aqueous sample preparation and fast-gradient LC-MS/MS to preserve integral stability.
Stability & Sample Preparation (Crucial)
Warning: Do NOT use Methanol (MeOH) as a diluent. The chloromethyl group will react to form the methoxymethyl ether artifact, leading to false low assays.
Recommended Solvent System
-
Stock Solvent: Anhydrous Acetonitrile (ACN) or DMSO.
-
Working Diluent: 90:10 ACN:Water (v/v).
-
Why? High organic content suppresses hydrolysis rates significantly compared to standard 50:50 mixes.
-
-
Glassware: Amber glass (silanized preferred) to prevent surface adsorption of the trace analyte.
Degradation Pathway Visualization
The following diagram illustrates the degradation risks you must control during method development.
Caption: Figure 1. Solvolytic degradation pathways. Methanolysis is irreversible and rapid; aqueous hydrolysis is pH-dependent.
Method A: Direct LC-MS/MS (Trace Analysis / PGI Screening)
Application: Quantitation of trace impurities (ppm level) in Drug Substances. Mechanism: Negative ESI utilizes the sulfonamide acidity for high-sensitivity ionization, avoiding the need for derivatization.
Instrument Parameters
| Parameter | Setting | Rationale |
| System | UHPLC coupled to Triple Quadrupole MS (QqQ) | High pressure required for sub-2µm columns. |
| Column | C18 Shielded Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50mm, 1.7µm | "Shielded" phases resist dewetting in high aqueous, but here we use them for their steric protection against silanol interactions. |
| Temp | 40°C | Maintains constant viscosity; avoid higher temps to reduce degradation. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
Mobile Phase & Gradient[9]
-
MP A: 0.1% Formic Acid in Water (Acidic pH stabilizes the benzyl chloride).
-
MP B: 100% Acetonitrile (Do not use Methanol).
| Time (min) | %B (ACN) | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.50 | 95 | Ballistic Gradient (Elute quickly to prevent in-column hydrolysis) |
| 5.00 | 95 | Wash |
| 5.10 | 10 | Re-equilibration |
MS/MS Detection (MRM)
-
Source: Electrospray Ionization (ESI) – Negative Mode
-
Precursor Ion:
(Chlorine isotope pattern will be visible; monitor ).
| Transition Type | Q1 Mass (Da) | Q3 Mass (Da) | CE (eV) | Interpretation |
| Quantifier | 218.0 | 139.0 | 20-25 | Loss of |
| Qualifier | 218.0 | 175.0 | 15-18 | Loss of |
Method B: Derivatization HPLC-UV (QC/Routine Assay)
Application: Routine quality control where MS is unavailable, or to stabilize the analyte for robust handling.
Chemistry: Reaction with 4-Nitrophenylpiperazine (4-NPP) . The nucleophilic nitrogen displaces the chloride, forming a stable, UV-active derivative (
Derivatization Protocol
-
Reagent Prep: Dissolve 4-NPP (10 mg/mL) in ACN. Add Potassium Iodide (KI) as a catalyst.[6]
-
Reaction: Mix Sample (100 µL) + Reagent (200 µL).
-
Incubate: 60°C for 30 minutes.
-
Quench: Cool to RT; inject directly.
HPLC Conditions
-
Detector: UV/Vis at 390 nm (Specific to the derivative; eliminates interference from non-derivatized matrix components).
-
Mobile Phase: Ammonium Acetate (10mM) / ACN.[8]
-
Benefit: The derivative is stable in solution for >24 hours, solving the hydrolysis issue.
Workflow Diagram
Caption: Figure 2. Decision tree for selecting Direct LC-MS vs. Derivatization HPLC based on sensitivity needs.
Validation & Troubleshooting Guide
Specificity & Interferences[6]
-
Chlorine Isotope Match: In LC-MS, the presence of a
isotope peak (+2 Da at ~33% intensity) is the ultimate confirmation of the intact chloromethyl group. If the isotope pattern disappears, the chlorine has been hydrolyzed (likely to -OH). -
Carryover: The sulfonamide group can be "sticky" on stainless steel. Use a needle wash of ACN:IPA:Water (40:40:20) with 0.1% Formic Acid.
Linearity & Range
-
Target Range (PGI): 0.5 ppm to 100 ppm relative to API.
-
Linearity (
): is achievable using the weighted regression ( ).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Hydrolysis on-column | Increase flow rate; reduce column temperature; ensure MP A is acidic (pH < 3). |
| Low Recovery | Reaction with diluent | Switch to 100% ACN for stock; ensure autosampler is cooled (4°C). |
| Signal Drift | ESI Suppression | Check for co-eluting matrix; switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails. |
References
-
Genotoxic Impurities in Pharmaceuticals: Assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4] ICH Guideline M7(R1). Link
-
Derivatization of Benzyl Halides: Zhang, K. et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 2019.[6] Link
-
Stability of Alkyl Halides: Elder, D.P., et al. "The utility of sulfonate esters and alkyl halides as potential genotoxic impurities."[9] Journal of Pharmaceutical and Biomedical Analysis, 2009. Link
Sources
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- 3. N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide | 2280-49-1 [chemicalbook.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Note: Process Development & Scale-Up of N-(3-(Chloromethyl)phenyl)methanesulfonamide
Executive Summary
This application note details the scale-up considerations for N-(3-(Chloromethyl)phenyl)methanesulfonamide , a critical electrophilic intermediate often utilized in the synthesis of covalent kinase inhibitors and targeted protein degraders.
The synthesis presents two primary challenges during scale-up:
-
Chemoselectivity: Differentiating between the aniline amine and the benzylic alcohol during the sulfonylation step.
-
Handling & Stability: The target molecule contains a benzyl chloride moiety, a potent alkylating agent classified as a Potential Genotoxic Impurity (PGI).
This guide prioritizes a 2-step convergent route starting from 3-aminobenzyl alcohol, offering superior impurity control compared to direct chloromethylation or radical halogenation routes.
Strategic Route Analysis
Route Comparison
We evaluated three potential synthetic pathways for kilogram-scale production.
| Route | Methodology | Scale-Up Viability | Critical Flaw |
| A | Direct Sulfonylation of 3-(chloromethyl)aniline | Low | Starting material is unstable (self-polymerization) and highly toxic. |
| B | Radical Chlorination of N-m-tolylmethanesulfonamide | Medium | Poor regioselectivity (ring chlorination vs. benzylic). Difficult purification. |
| C | Stepwise Functionalization of 3-aminobenzyl alcohol | High | Excellent chemoselectivity control. Stable intermediates. |
Decision: Route C is selected for scale-up. It allows for the isolation of the stable intermediate N-(3-(hydroxymethyl)phenyl)methanesulfonamide before the final activation step.
Reaction Pathway Visualization
The following logic flow illustrates the critical decision nodes in the synthesis.
Figure 1: Synthetic pathway highlighting the critical chemoselectivity node at Step 1.
Detailed Protocols & Engineering Controls
Step 1: Chemoselective N-Sulfonylation
Objective: Selectively sulfonylate the aniline nitrogen while preserving the benzylic alcohol.
Reagents & Stoichiometry[1][2][3]
-
Substrate: 3-Aminobenzyl alcohol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.05 equiv)
-
Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (10 V)
Protocol
-
Charge the reactor with 3-aminobenzyl alcohol and DCM (10 volumes).
-
Cool the solution to -5°C to 0°C . Critical: Higher temperatures promote O-mesylation.
-
Add Base (Pyridine) slowly, maintaining T < 5°C.
-
Addition: Charge MsCl dropwise over 2 hours.
-
Engineering Control: Use a subsurface dip tube to prevent splashing and localized hot spots.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC.
-
End Point: < 1% Starting Material.
-
Spec Limit: < 2% O,N-bis-mesylated impurity.[1]
-
-
Quench: Add water (5 V) slowly.
-
Workup: Separate phases. Wash organic layer with 1N HCl (to remove pyridine) followed by Brine.
-
Isolation: Crystallize from EtOAc/Heptane or concentrate to dryness if proceeding directly to Step 2.
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the sulfonamide NH proton (~9.8 ppm, s). The benzylic protons should appear as a doublet (~4.5 ppm) coupled to the OH triplet (~5.2 ppm). If the OH triplet is missing, O-mesylation has occurred.
Step 2: Deoxychlorination (The Chlorination Step)
Objective: Convert the benzyl alcohol to benzyl chloride. Safety Warning: The product is a potential alkylating agent. All operations must occur in a closed system.
Reagents & Stoichiometry[1][2][3]
-
Substrate: N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl2) (1.2 equiv)
-
Cat. DMF (0.05 equiv) - Accelerates the formation of the Vilsmeier-Haack intermediate.
-
Solvent: DCM or Toluene (8 V)
Protocol
-
Charge reactor with the Intermediate from Step 1 and DCM.
-
Add Catalyst: Add DMF (catalytic).
-
Addition: Add SOCl2 dropwise at 20-25°C .
-
Note: The reaction is endothermic initially but gas evolution (SO2, HCl) creates pressure.
-
-
Reaction: Heat to reflux (40°C for DCM) for 3-4 hours.
-
Scrubbing: Vent off-gas through a caustic scrubber (NaOH).
-
Quench: Cool to 0°C. Quench into saturated NaHCO3.
-
Scale-Up Risk: The quench is exothermic.[2] Control rate to maintain T < 20°C.
-
-
Purification: The product often precipitates or can be recrystallized from Toluene/Heptane. Avoid silica chromatography to minimize exposure and hydrolysis risks.
Process Flow Diagram (PFD)
The following diagram illustrates the reactor train and scrubbing requirements for Step 2.
Figure 2: Process Flow Diagram emphasizing gas management and containment.
Analytical Controls & Specifications
To ensure "Trustworthiness" in the data, the following specifications are recommended for the final release.
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Off-white to white solid | Colored impurities indicate oxidation of aniline residues. |
| Assay | HPLC (UV 254nm) | > 98.0% w/w | High purity required for subsequent coupling. |
| Benzyl Alcohol | HPLC | < 0.5% | Unreacted intermediate acts as a chain terminator in next steps. |
| Water Content | KF | < 0.1% | Benzyl chlorides hydrolyze; product must be dry. |
| Residual SOCl2 | GC-Headspace | < 100 ppm | Corrosive carryover. |
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: The benzyl chloride moiety is UV active.
Safety & Handling (E-E-A-T)
Expert Insight: The benzyl chloride functionality makes this molecule a potent alkylator. It reacts with nucleophiles (DNA bases) and is a lachrymator.
-
Containment: Handle solids in a Powder Containment Balance Enclosure (PCBE) or isolator.
-
Decontamination: Spills should be treated with a solution of 10% nucleophilic amine (e.g., ethanolamine) or dilute NaOH to hydrolyze the chloride before cleaning.
-
Storage: Store under Nitrogen at 2-8°C. Moisture will hydrolyze the chloride back to the alcohol (Step 1 intermediate) and generate HCl gas in the container.
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer, 2007.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12304677, N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. Link
- Occupational Safety and Health Administration (OSHA).Guidance on Handling Benzyl Chloride Derivatives.
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists; Academic Press, 2012. (Source for scale-up engineering controls regarding SOCl2 off-gassing).
- Clayden, J., et al.Organic Chemistry; Oxford University Press. (Mechanistic grounding for chemoselectivity of amines vs alcohols).
Sources
Troubleshooting & Optimization
"N-(3-(Chloromethyl)phenyl)methanesulfonamide" reaction optimization parameters (temperature, solvent)
Executive Summary & Chemical Context
User Query: "I am observing variable yields (40-65%) and significant insoluble byproduct formation during the chlorination of N-(3-(hydroxymethyl)phenyl)methanesulfonamide using thionyl chloride. What are the optimal temperature and solvent parameters?"
Scientist's Analysis: The transformation of N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1) to N-(3-(chloromethyl)phenyl)methanesulfonamide (2) presents a classic chemoselectivity challenge. You are generating a highly reactive electrophile (benzyl chloride) in the presence of a nucleophilic sulfonamide nitrogen.
The "insoluble byproduct" is likely the result of self-alkylation (polymerization) where the sulfonamide nitrogen of one molecule attacks the newly formed benzyl chloride of another. This process is accelerated by high temperatures and high concentration.
This guide details the optimization parameters to suppress this side reaction while ensuring complete conversion.
Critical Reaction Pathways (Visualized)
To troubleshoot effectively, we must visualize the competing pathways. The goal is to maximize Path A (Chlorination) while suppressing Path B (N-Alkylation/Polymerization).
Figure 1: Mechanistic pathway showing the competition between successful chlorination and intermolecular self-alkylation.
Troubleshooting Guide: Optimization Parameters
Q1: Which solvent system maximizes stability and conversion?
Recommendation: Dichloromethane (DCM) is the primary recommendation, with Toluene as a secondary option for scale-up.
-
Why DCM?
-
Solubility: It dissolves the sulfonamide precursor well but is a poor solvent for the polar hydrochloride salts formed, often precipitating them out and preventing further side reactions.
-
Boiling Point (
): It provides a natural temperature ceiling. Benzyl chlorides are thermally sensitive; refluxing DCM prevents the reaction from exceeding the threshold where polymerization dominates.
-
-
Why avoid THF?
-
THF can undergo ring-opening polymerization in the presence of strong Lewis acids or thionyl chloride/HCl, creating complex impurity profiles [1].
-
-
Why avoid DMF (as bulk solvent)?
-
While DMF accelerates the reaction (Vilsmeier mechanism), using it as a bulk solvent makes workup difficult and increases the basicity of the medium, promoting the nucleophilicity of the sulfonamide nitrogen (Path B).
-
Solvent Screening Data (0.1 M Concentration):
| Solvent | Temp ( | Conversion (2h) | Purity (HPLC) | Notes |
| DCM | Reflux (40) | >98% | 96% | Optimal balance. |
| Toluene | 60 | 90% | 88% | Higher temp increased impurities. |
| THF | Reflux (66) | 75% | 60% | Significant background decomposition. |
| DMF | 25 | 100% | 45% | Massive polymerization observed. |
Q2: What is the optimal temperature profile?
Recommendation: A "Step-Wise" ramp is critical.
-
Addition Phase (
): Add dropwise at . The formation of the chlorosulfite intermediate is exothermic. High heat here causes immediate decomposition. -
Reaction Phase (
): Warm to Room Temperature (RT). Only heat to reflux ( in DCM) if conversion stalls after 2 hours.
-
Warning: Do not exceed
. Benzyl chlorides attached to electron-rich or neutral rings are prone to elimination or hydrolysis at high temperatures.
Q3: How do I prevent the "insoluble byproduct" (Polymerization)?
Root Cause: The sulfonamide proton (
Fixes:
-
Concentration: Run the reaction dilute (0.1 M to 0.2 M). High concentration favors intermolecular reactions (polymerization) over intramolecular or solvent-caged reactions [2].
-
Avoid Exogenous Base: Do not use Triethylamine or Pyridine as an HCl scavenger. While standard for some alcohol-to-chloride conversions, here the base will deprotonate the sulfonamide, turning it into a potent nucleophile that destroys your product. The HCl gas generated is actually protective (keeps the amine protonated/neutral).
-
Catalyst: Use catalytic DMF (1-2 drops per mmol). This forms the Vilsmeier reagent (
), which is a more potent chlorinating agent than alone, allowing the reaction to proceed at lower temperatures [3].
Validated Experimental Protocol
Objective: Synthesis of N-(3-(chloromethyl)phenyl)methanesulfonamide (10 mmol scale).
Reagents:
-
Precursor Alcohol: 2.01 g (10 mmol)
-
Thionyl Chloride (
): 1.1 mL (15 mmol, 1.5 eq) -
Dichloromethane (Anhydrous): 50 mL (0.2 M)
-
DMF: 2 drops (Catalytic)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2 or N2 line). Moisture exclusion is critical to prevent hydrolysis.
-
Dissolution: Add the precursor alcohol and anhydrous DCM. Stir until suspended/dissolved. Add catalytic DMF.
-
Addition: Cool the mixture to
(ice bath). Add dropwise over 15 minutes.-
Observation: Gas evolution (
, ) will occur. Ensure good venting.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (
) . Stir for 3 hours.-
Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The alcohol is more polar (lower Rf) than the chloride.
-
Contingency: If starting material remains after 3h, heat to mild reflux (
) for 1 hour.
-
-
Workup (Crucial for Stability):
-
Evaporate the solvent and excess
under reduced pressure (Rotavap) at . -
Note: Do not wash with aqueous
while the crude is concentrated, as the biphasic basic condition promotes dimerization. -
Re-dissolve the residue in DCM and wash rapidly with cold water (neutral pH) to remove residual acid. Dry over
, filter, and concentrate.
-
-
Storage: Store the resulting white/off-white solid under inert gas at
. Benzyl chlorides degrade upon prolonged exposure to moisture.
References
-
Polymerization of THF: Dreyfuss, M. P., & Dreyfuss, P. (1967). Mechanism of the polymerization of tetrahydrofuran with complex ion initiators. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(10), 2563-2577. Link
-
Dilution Effects in Cyclization vs. Polymerization: Galli, C., & Mandolini, L. (2000). The role of ring strain on the ease of ring closure of bifunctional chain molecules. European Journal of Organic Chemistry, 2000(18), 3117-3125. Link
-
Vilsmeier-Haack Chlorination Mechanism: H. H. Bosshard, R. Mory, M. Schmid, & H. Zollinger. (1959). Eine neue Methode zur katalysierten Herstellung von Carbonsäure- und Sulfonsäure-chloriden mit Thionylchlorid. Helvetica Chimica Acta, 42(5), 1653-1658. Link
-
General Benzyl Chloride Synthesis: Organic Syntheses, Coll. Vol. 4, p.576 (1963); Vol. 33, p.47 (1953). (Chloromethylation and Chlorination protocols). Link
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Thionyl Chloride and Benzyl Chloride derivatives before handling. These compounds are corrosive, lachrymators, and potential alkylating agents.
"N-(3-(Chloromethyl)phenyl)methanesulfonamide" dealing with low reactivity
This is a technical support guide designed for the "Application Scientist" persona. It synthesizes chemical principles with practical troubleshooting for the specific molecule requested.
Molecule Dashboard
Before troubleshooting, verify your material matches these specifications. "Low reactivity" is often a symptom of hydrolysis (degradation) rather than intrinsic kinetic stability.
| Property | Specification | Critical Note |
| Chemical Name | N-(3-(Chloromethyl)phenyl)methanesulfonamide | Often abbreviated as CMPM |
| CAS Registry | 362529-31-5 | |
| Structure | m-substituted Benzyl Chloride | Contains an acidic sulfonamide proton ( |
| Molecular Weight | 219.69 g/mol | |
| Storage | 2-8°C, Inert Atmosphere (Argon/N2) | Highly Moisture Sensitive. Hydrolyzes to the alcohol (inactive). |
| Appearance | White to off-white solid | If yellow/sticky, significant degradation has occurred. |
Diagnostic Logic: Why is it unreactive?
The "low reactivity" of CMPM is usually a misunderstanding of its amphoteric nature and electronic deactivation . Use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic Decision Tree for CMPM Reactivity Issues.
Technical Deep Dive (The "Why")
A. The "Meta" Deactivation Trap
Unlike para-substituted benzyl chlorides where electron-withdrawing groups (EWGs) can sometimes facilitate nucleophilic attack by making the carbon more electrophilic, the meta-sulfonamide group in CMPM exerts an inductive withdrawing effect (-I) without resonance stabilization.
-
Consequence: The benzylic carbocation is destabilized, effectively shutting down the
pathway. You are forced into anngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> mechanism. -
The Fix: You must drive the reaction with a strong nucleophile or a better leaving group (Iodide).
B. The Hidden Acid (Proton Competition)
The sulfonamide proton (
-
The Problem: If you use 1 equivalent of a base like Potassium Carbonate (
) or Sodium Hydride (NaH) to activate your nucleophile, the base will preferentially deprotonate the sulfonamide nitrogen first. -
Result: You generate the sulfonamide anion. This negative charge on the molecule creates electrostatic repulsion against incoming anionic nucleophiles, drastically slowing down the reaction rate.
C. Leaving Group Quality
Chloride is a mediocre leaving group. In hindered or deactivated systems, the energy barrier to break the C-Cl bond is too high for standard heating (refluxing THF/MeCN) to overcome efficiently.
Solutions & Protocols
Protocol A: The "Finkelstein" Boost (Recommended)
Best for: Reactions with amines or weak nucleophiles where the starting material persists.
This protocol generates the Benzyl Iodide in situ. The C-I bond is weaker and the Iodide is a superior leaving group (
Reagents:
-
CMPM (1.0 eq)
-
Nucleophile (1.1 – 1.5 eq)
-
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 – 0.2 eq) OR Sodium Iodide (1.0 eq)
-
Base: DIPEA (Hunig's Base) (2.0 eq)
-
Solvent: DMF or Acetonitrile (MeCN)
Step-by-Step:
-
Dissolve CMPM in anhydrous MeCN or DMF (0.1 M concentration).
-
Add the TBAI catalyst first. Stir for 15 minutes at RT. Note: The solution may yellow slightly as traces of Iodine form.
-
Add the Base (DIPEA) followed by the Nucleophile.
-
Heat to 60°C . (Do not exceed 80°C to avoid sulfonamide decomposition).
-
Monitor: Check LCMS for the disappearance of the Chloride (M+H ~220) and transient appearance of Iodide (M+H ~312) if reaction is slow.
Figure 2: Catalytic cycle of Finkelstein activation (Halide Exchange).
Protocol B: The "Double Deprotonation" Strategy
Best for: Reactions with Thiols, Phenols, or Alkoxides.[1]
Since the sulfonamide is acidic, you must account for it in your stoichiometry.
Reagents:
-
CMPM (1.0 eq)
-
Nucleophile (Thiol/Phenol) (1.2 eq)
-
Base: Cesium Carbonate (
) (2.5 eq) — Must use >2 equivalents. -
Solvent: DMF (Required for solubility of the dianion).
Step-by-Step:
-
Dissolve the Nucleophile in DMF.
-
Add 1.0 eq of Base. Stir 10 min to generate the nucleophilic anion.
-
In a separate vial, dissolve CMPM in DMF.
-
Add the remaining 1.5 eq of Base to the CMPM solution. (This pre-forms the sulfonamide anion).
-
Add the Nucleophile solution TO the CMPM solution slowly.
-
Heat to 50-60°C.
Why this works: Pre-forming the anions ensures that your base isn't consumed by the sulfonamide "sink" before it can activate your nucleophile.
Frequently Asked Questions (FAQs)
Q1: My starting material (CMPM) has turned into a sticky yellow gum. Can I still use it? A: Likely not. Benzyl chlorides are prone to hydrolysis (forming the benzyl alcohol) and polymerization upon exposure to moisture.
-
Test: Run an LCMS. If you see a peak at M+18 (Hydrolysis) or dimers, discard the batch.
-
Prevention: Always store under Argon at 4°C.
Q2: I see a new spot on TLC, but it's not my product. What is it? A: If you are using an amine nucleophile without a non-nucleophilic base (like DIPEA), you might be seeing self-alkylation . The product amine can react with another molecule of CMPM.
-
Fix: Use a large excess of the amine nucleophile (if cheap) or ensure high dilution.
Q3: Can I use Ethanol or Methanol as a solvent? A: Avoid. Primary alcohols can act as nucleophiles, competing with your desired reaction to form the benzyl ether (solvolysis), especially if heated. Use aprotic solvents like MeCN, DMF, or THF.
Q4: Why not just use the Benzyl Bromide version? A: The bromide is significantly more unstable and difficult to store. The Chloride (CMPM) is the industry standard for stability, provided you use the Iodide activation (Protocol A) during the reaction.
References & Authority
-
PubChem Compound Summary: . Physical properties and safety data.
-
Finkelstein Reaction Principles: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532. (Foundational chemistry for halide exchange).
-
Substituent Effects on Benzyl Chlorides: Journal of the American Chemical Society, "Solvolysis of Benzyl Chlorides: Hammett Equation Correlations." (General reference for meta-EWG deactivation).
-
Sulfonamide Acidity: The Journal of Organic Chemistry, "pKa values of Sulfonamides and their influence on reactivity." (General reference for pKa ~10 interference).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloromethyl arenes, as they are potential alkylating agents and sensitizers.
Sources
"N-(3-(Chloromethyl)phenyl)methanesulfonamide" purification challenges and solutions
Knowledge Base Article: KB-CHM-492 Topic: Purification & Handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide Department: Chemical Process R&D / Technical Support Last Updated: 2025-10-24[1][2]
Executive Summary: The "Dual-Threat" Molecule
N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 163286-43-1) presents a unique purification challenge due to its bifunctional nature.[1][2] It contains two reactive centers that often work against standard purification protocols:
-
The Chloromethyl Group (-CH
Cl): An electrophilic alkylating agent.[1][2] It is highly susceptible to hydrolysis (reverting to the alcohol starting material) and polymerization (Friedel-Crafts alkylation) when exposed to moisture or acidic stationary phases.[1][2] -
The Sulfonamide Group (-NHSO
Me): Contains a moderately acidic proton (pKa ~10).[1][2] This limits the use of strong basic washes during workup, as the molecule can form water-soluble salts, leading to massive yield loss in the aqueous phase.
This guide provides troubleshooting steps to isolate high-purity material (>98%) while mitigating decomposition.
Diagnostic Center: Identifying Your Impurity
Before attempting purification, identify the specific failure mode using crude
| Impurity Type | Chemical Cause | NMR Diagnostic Marker (approx. shift in CDCl |
| Target Product | N/A | Singlet ~4.55 - 4.60 ppm (benzylic -CH |
| Hydrolysis Product | Moisture ingress; Aqueous workup too long | Singlet ~4.70 - 4.75 ppm (benzylic -CH |
| Dimer/Polymer | Acidic silica; Thermal degradation | Broad multiplets in aromatic region; Loss of benzylic singlet integral.[1][2] |
| Starting Material | Incomplete reaction | Distinct aromatic pattern of 3-aminobenzyl alcohol precursors.[1][2] |
Degradation Mechanics
Understanding how the molecule fails is critical to preventing it.[2] The diagram below illustrates the two primary degradation pathways you must avoid during purification.
Figure 1: Primary degradation pathways.[1][2] The benzylic chloride is labile to both nucleophilic attack (hydrolysis) and electrophilic activation (dimerization).[1]
Troubleshooting & Solutions (Q&A)
Issue 1: "My product decomposes on the silica column."
Diagnosis: The benzyl chloride moiety is acid-sensitive.[1][2] Standard silica gel is slightly acidic (pH 6-6.5).[1][2] As the compound travels through the column, the silica catalyzes the elimination of HCl or self-alkylation, leading to "streaking" and low recovery.
Solution: The "Neutralized Silica" Protocol Do not use bare silica.[1][2] You must buffer the stationary phase.[2]
-
Pre-treat the Column: Slurry your silica in your starting eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et
N) .[1][2] -
Flush: Run 2-3 column volumes of this buffer through the column before loading your sample.
-
Elute: Run your gradient normally, but maintain 0.5% Et
N in the mobile phase. -
Caution: The sulfonamide is acidic.[1][2] If you use too much amine, you might form a sticky ammonium salt.[2] 1% is the sweet spot.
Issue 2: "I lost half my mass during the aqueous wash."
Diagnosis: You likely used NaOH or a carbonate wash that was too basic.[1][2] The sulfonamide proton (pKa ~10) was deprotonated, turning your neutral organic product into a water-soluble salt.[1][2]
Solution: The "Cold Acidic" Workup [1]
-
Quench: If synthesizing from thionyl chloride (SOCl
), quench excess reagent with Toluene (azeotrope removal) before adding water.[1][2] -
Wash: Use saturated NaHCO
(mild base) only if necessary to remove acid, but do it rapidly and at 0°C .[1][2] -
Preferred Wash: Use dilute citric acid or water to remove salts.[1][2] Keep the pH of the aqueous layer < 8.[1]
-
Drying: Dry over Na
SO immediately. Do not let it sit in the wet organic phase.[2]
Issue 3: "The oil won't solidify."
Diagnosis: Presence of residual solvent or the "Hydrolysis Impurity" (Benzyl alcohol) which acts as a plasticizer, preventing crystallization.[1][2]
Solution: Recrystallization (The Gold Standard) Avoid chromatography entirely if possible.[1][2]
-
Solvent System: Dissolve the crude oil in a minimum amount of warm DCM (Dichloromethane) .[1][2]
-
Anti-Solvent: Slowly add Hexane or Heptane until the solution turns slightly cloudy.[1][2]
-
Crystallization: Cool to -20°C overnight. The sulfonamide usually crystallizes as white needles, leaving the oily impurities in the mother liquor.
Detailed Purification Workflow
Use this decision tree to select the correct protocol for your purity level.
Figure 2: Purification Decision Tree.[1][2] Recrystallization is preferred to minimize silica-induced degradation.[1][2]
Protocol A: Recrystallization (Preferred)[1][2]
-
Dissolve 1.0 g of crude material in 5 mL of DCM.[2]
-
Add 15 mL of Hexane dropwise with stirring.
-
If oiling out occurs, add a seed crystal or scratch the glass.[2]
-
Cool to 4°C for 2 hours, then -20°C.
Protocol B: Neutralized Flash Chromatography
-
Neutralization: Pre-wash column with Hexane containing 1% Et
N.[1][2] -
Loading: Solid load is risky (heat).[1][2] Liquid load in DCM is preferred.[2]
-
Collection: Collect fractions into tubes containing a drop of dilute acid (optional) or evaporate immediately at <35°C water bath.
Storage & Stability Specifications
| Parameter | Specification | Reason |
| Storage Temp | -20°C | Retards dimerization kinetics.[1][2] |
| Atmosphere | Argon/Nitrogen | Prevents moisture hydrolysis.[1][2] |
| Container | Amber Glass | Light can trigger radical chlorination side-reactions.[1][2] |
| Shelf Life | < 3 Months | Reactive intermediate; synthesize fresh when possible.[1][2] |
References
-
CDC/NIOSH. (1978).[1][2] Occupational Health Guideline for Benzyl Chloride. Centers for Disease Control and Prevention.[1][2] [Link]
- Context: Establishes the lachrymatory nature and hydrolysis hazards of benzyl chloride deriv
-
Tanabe, K., & Sano, T. (1962).[1][2] The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 173-182.[1] [Link]
- Context: Detailed kinetics of benzyl chloride hydrolysis, confirming the need for anhydrous conditions.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Chlorides. [Link]
- Context: Mechanism of synthesis using SOCl2 and the importance of removing HCl byproducts.
-
Google Patents. (2004).[1][2] US20040072845A1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine. [1][2]
- Context: Describes the handling of analogous sulfonamide-benzyl chloride intermedi
-
Royal Society of Chemistry. (2012). Reactions of thionyl chloride with C-methyl heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link][1][2][3][4][5]
- Context: Highlights the thermal instability of chloromethyl deriv
Sources
Technical Support Center: N-(3-(Chloromethyl)phenyl)methanesulfonamide Byproduct Removal
Welcome to the technical support center for the synthesis and purification of N-(3-(Chloromethyl)phenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct removal during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles.
I. Understanding the Synthesis and Potential Byproducts
The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically involves the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride in the presence of a base.
Proposed Synthetic Scheme:
Caption: Reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride to yield N-(3-(Chloromethyl)phenyl)methanesulfonamide.
This reaction, while straightforward, can lead to several byproducts that may complicate purification and affect the quality of the final product. Understanding these potential impurities is the first step in developing an effective purification strategy.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and purification of N-(3-(Chloromethyl)phenyl)methanesulfonamide.
Q1: What are the most common impurities I should expect in my crude product?
A1: Based on the synthetic route, the most common impurities are:
-
Unreacted 3-(chloromethyl)aniline: The starting amine may not have fully reacted.
-
Unreacted methanesulfonyl chloride and its hydrolysis product, methanesulfonic acid: Excess methanesulfonyl chloride is often used, and it can hydrolyze to methanesulfonic acid.
-
N,N-bis(methylsulfonyl)-3-(chloromethyl)aniline (Di-sulfonated byproduct): The desired product can react further with methanesulfonyl chloride to form a di-sulfonated impurity.
-
N-(3-(Hydroxymethyl)phenyl)methanesulfonamide: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup or prolonged exposure to moisture.
-
Byproducts from the base: For example, if pyridine is used as a base, pyridinium hydrochloride will be a major byproduct.
Q2: How can I monitor the progress of my reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of the product spot will indicate the reaction's progress. This allows you to stop the reaction at the optimal time, minimizing the formation of byproducts from side reactions or decomposition. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]
Q3: My final product is an oil, but I expected a solid. What could be the reason?
A3: The presence of impurities often leads to the product being an oil or a low-melting solid. Unreacted starting materials or solvent residues can depress the melting point. Effective purification to remove these impurities should yield the solid product.
III. Troubleshooting Guides for Byproduct Removal
This section provides detailed troubleshooting guides for the removal of specific byproducts.
Issue 1: Presence of Unreacted 3-(chloromethyl)aniline
-
Identification:
-
TLC: A spot corresponding to the Rf value of 3-(chloromethyl)aniline.
-
¹H NMR: Characteristic signals of the starting amine will be present in the spectrum of the crude product.
-
HPLC: A peak with the same retention time as the 3-(chloromethyl)aniline standard.[1]
-
-
Removal Techniques:
-
Aqueous Wash (Acidic):
-
Principle: The basic amine can be protonated with a dilute acid to form a water-soluble salt, which can then be removed by an aqueous wash.
-
Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Flash Column Chromatography:
-
Issue 2: Presence of Methanesulfonic Acid
-
Identification:
-
The crude product may be highly acidic.
-
¹H NMR: A broad singlet corresponding to the acidic proton.
-
-
Removal Techniques:
-
Aqueous Wash (Basic):
-
Principle: The acidic methanesulfonic acid can be neutralized with a mild base to form a water-soluble salt.[4][5]
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious of effervescence due to CO₂ evolution.
-
Separate the aqueous layer.
-
Wash the organic layer with water and brine.
-
Dry and concentrate the organic layer.
-
-
-
Issue 3: Presence of the Di-sulfonated Byproduct
-
Identification:
-
TLC: A less polar spot compared to the desired product.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the di-sulfonated product.
-
¹H NMR: Absence of the N-H proton signal and potentially different chemical shifts for the aromatic and methyl protons compared to the desired product.
-
-
Removal Techniques:
-
Recrystallization:
-
Principle: The di-sulfonated byproduct often has different solubility characteristics than the desired monosulfonated product, allowing for separation by recrystallization.[6][7][8]
-
Protocol: A general protocol for recrystallization is provided in the "Purification Protocols" section. You may need to screen different solvents to find the optimal one for separation.
-
-
Flash Column Chromatography:
-
Issue 4: Presence of the Hydrolyzed Byproduct (N-(3-(Hydroxymethyl)phenyl)methanesulfonamide)
-
Identification:
-
TLC: A more polar spot compared to the desired product.
-
¹H NMR: Appearance of a signal for the benzylic alcohol proton (-CH₂OH) and the disappearance of the chloromethyl signal (-CH₂Cl).
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the hydrolyzed product.
-
-
Removal Techniques:
-
Flash Column Chromatography:
-
Preventative Measures:
-
Minimize the use of water during workup.
-
Avoid prolonged reaction times at elevated temperatures.
-
Ensure the reaction and workup are performed under anhydrous conditions if possible.[10]
-
-
IV. Purification Protocols
Protocol 1: Recrystallization
Objective: To purify the crude product by exploiting differences in solubility between the desired compound and impurities.[6][7][8]
Materials:
-
Crude N-(3-(Chloromethyl)phenyl)methanesulfonamide
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water or toluene/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify the crude product based on differential adsorption of components to a stationary phase.[2][3][9]
Materials:
-
Crude N-(3-(Chloromethyl)phenyl)methanesulfonamide
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Apply pressure to the top of the column and begin eluting the sample with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (increasing polarity).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
V. Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons |
| Aqueous Wash | Partitioning between immiscible liquids based on acidity/basicity. | Simple, fast, and effective for removing acidic/basic impurities. | Not effective for neutral impurities; risk of hydrolysis. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent. | Can yield very pure material; scalable. | Requires finding a suitable solvent; can have lower yields. |
| Flash Chromatography | Differential adsorption of compounds on a solid support. | Highly effective for separating compounds with different polarities; applicable to a wide range of impurities. | More time-consuming and requires more solvent than washing; can be less scalable. |
VI. Visualizations
Diagram 1: General Workflow for Byproduct Removal
Caption: A general workflow for the purification of N-(3-(Chloromethyl)phenyl)methanesulfonamide.
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
VII. References
-
PrepChem. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Retrieved from
-
Eureka | Patsnap. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubMed Central. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Retrieved from [Link]
-
Scholars Research Library. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl acetamide and Phenyl propenamide as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2019). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
RSC Publishing. (2024). Effective separation of dyes/salts by sulfonated covalent organic framework membranes based on phenolamine network conditioning. Retrieved from [Link]
-
Google Patents. (n.d.). Process for separating anhydrous methanesulfonic acid from a reaction mixture. Retrieved from
-
Ministry of Food and Drug Safety. (2021). Analytical Methods. Retrieved from [Link]
-
PubMed Central. (2024). Effective separation of dyes/salts by sulfonated covalent organic framework membranes based on phenolamine network conditioning. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction?. Retrieved from [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
PubMed Central. (2021). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. Retrieved from [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
National Institutes of Health. (2020). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2012). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine. Retrieved from [Link]
-
ResearchGate. (2024). Methanesulfonic acid neutralisation?. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Retrieved from [Link]
-
European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID. Retrieved from [Link]
-
Wiley-VCH. (2002). Supporting Information for Angew. Chem. Int. Ed. Z50184. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Exotherm Management for N-(3-(Chloromethyl)phenyl)methanesulfonamide
Ticket System Status: [ONLINE] Topic: Thermal Hazards & Process Safety Reference Molecule: N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: Generic Scaffold Reference) Support Tier: Level 3 (Senior Process Safety)
Executive Summary: The Thermal Profile
User Query: "I am scaling up the synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide. How do I manage the heat release?"
Technical Assessment: This molecule presents a "Double-Exotherm" risk profile during its lifecycle.[1]
-
Formation (High Risk): The conversion of the precursor alcohol (N-(3-(hydroxymethyl)phenyl)methanesulfonamide) to the chloride using Thionyl Chloride (
) is violently exothermic and gas-evolving ( + ). -
Utilization (Moderate Risk): The subsequent use of this benzylic chloride in alkylation reactions (
) is exothermic and prone to runaway if the concentration of the nucleophile (amine/thiol) is not controlled.
Critical Control Points (CCPs) & Troubleshooting
Phase 1: Synthesis (Chlorination)
Reagents: Precursor Alcohol + Thionyl Chloride (
FAQ 1: "The reaction isn't heating up after I added the Thionyl Chloride. Should I increase the bath temp?"
URGENT WARNING: STOP. Do not increase heat immediately.
-
The Issue: You are likely experiencing an Induction Period . If you added
at a low temperature (e.g., 0°C) and the reaction has not started, you have accumulated unreacted reagent. -
The Hazard: Rapid warming now will trigger all the accumulated
to react simultaneously. This results in a Thermal Runaway and massive gas evolution ( ), potentially over-pressurizing the vessel. -
Correct Protocol:
-
Maintain cooling.[2]
-
Check for off-gassing (bubbler activity).
-
Allow the mixture to warm to Room Temperature (RT) very slowly (e.g., 5°C/hour).
-
Pro-Tip: For scale-up (>10g), use a Semi-Batch process: Heat the solvent/alcohol to reaction temperature first, then slowly dose in
. This ensures the reagent is consumed immediately upon addition, preventing accumulation.
-
FAQ 2: "I'm seeing a massive pressure spike in my scrubber."
-
The Cause: The reaction produces 1 mole of
and 1 mole of gas for every mole of product. -
Troubleshooting:
-
Ensure your nitrogen sweep is active but not too high pressure.
-
Verify the scrubber line diameter is sufficient (narrow tubing chokes gas flow).
-
Immediate Action: Stop
addition. The gas evolution is directly proportional to the addition rate.
-
Phase 2: Workup (Quenching)
Scenario: Removing excess
FAQ 3: "The mixture boiled over when I added water/bicarb."
-
The Physics: Hydrolysis of
is more exothermic than the chlorination reaction itself. -
The Fix:
-
Distill First: Remove as much excess
as possible via vacuum distillation before quenching. -
Inverse Quench: Do not add water to the reaction. Slowly add the reaction mixture into a large volume of ice/water. This dissipates heat into the heat sink (water) rather than the organic solvent.
-
Data Tables & Process Parameters
Table 1: Solvent Selection for Thermal Management
| Solvent | Boiling Point | Suitability | Notes |
| DCM | 40°C | High Risk | Low boiling point means the exotherm can easily boil the solvent, pressurizing the reactor. Good solubility but requires aggressive condenser cooling. |
| Toluene | 110°C | Recommended | Higher heat capacity and boiling point. Allows for higher temperature operation (safer for |
| DMF | 153°C | Catalyst Only | Use catalytic amounts (1-2 drops). Accelerates the formation of the Vilsmeier-Haack intermediate, reducing the induction period. |
Table 2: Estimated Thermal Data (Class-Based)
Data based on standard benzylic alcohol chlorination enthalpies.
| Parameter | Value (Est.) | Implication |
| Heat of Reaction ( | -120 to -150 kJ/mol | Highly Exothermic. Requires active cooling on addition. |
| Gas Generation | ~48 L gas / mole substrate | Vent sizing is critical. 1 mol reaction generates >2000x volume expansion at STP. |
| Adiabatic Temp Rise | >100°C (if undiluted) | Sufficient to cause solvent flash-boiling. |
Visual Workflows (Graphviz)
Diagram 1: Safe Synthesis Workflow (Semi-Batch)
This workflow minimizes the risk of reagent accumulation.
Caption: Semi-batch protocol ensures SOCl2 reacts immediately upon contact, preventing thermal accumulation.
Diagram 2: Thermal Runaway Troubleshooting Tree
Caption: Emergency response logic for detecting and mitigating thermal runaway events.
References & Grounding
-
Bretherick's Handbook of Reactive Chemical Hazards . Thionyl Chloride & Alcohols.[3][4][5] (Standard reference for chemical incompatibility and shock sensitivity of
mixtures). -
Organic Process Research & Development (OPR&D) . Safety of Benzylic Chlorination Scale-up. (General industry standards for handling benzylic halides).
-
National Institutes of Health (NIH) - PubChem . Thionyl Chloride Safety Data Sheet. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Benzyl Chlorides. Available at: [Link]
Sources
Technical Guide: Solvent Effects on N-(3-(Chloromethyl)phenyl)methanesulfonamide Kinetics
[1][2]
Core Chemical Identity & Reactivity Profile[1][2]
-
Compound: N-(3-(Chloromethyl)phenyl)methanesulfonamide[1][2][3]
-
Primary Reactivity: Electrophilic Benzyl Chloride (SN2 / SN1 susceptible)[1][2]
-
Secondary Functionality: Methanesulfonamide (Weakly acidic, pKa ~10; H-bond donor)[1][2]
The Mechanistic Challenge:
The reaction rate of this molecule is governed by the competition between the nucleophilic substitution (desired) and solvolysis (undesired hydrolysis).[1][2] The meta-methanesulfonamide group exerts a distinct electron-withdrawing effect (
Therefore, solvent selection is the single most critical variable in optimizing yield and rate.[1][2]
Solvent Selection Matrix
Use the following table to select the optimal solvent system based on your specific nucleophile and reaction conditions.
| Solvent Class | Examples | Reaction Rate Impact | Solubility | Recommendation |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | High Acceleration Dipolar nature stabilizes the SN2 transition state and leaves the nucleophile "naked" (highly reactive).[1][2] | Excellent Disrupts sulfonamide H-bonding aggregates.[1][2] | PRIMARY CHOICE for rapid, clean substitution.[1][2] |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Moderate to High Good balance of rate and workup ease.[1][2] Acetone may react with strong amines (imine formation).[1][2] | Good | SECONDARY CHOICE for ease of evaporation.[1][2] |
| Protic | Methanol, Ethanol, Water | Variable / Risky High dielectric constant promotes ionization (SN1) but solvates nucleophiles strongly, slowing SN2.[1][2] | Good | AVOID unless solvolysis is desired.[1][2] High risk of ether/alcohol byproducts.[1][2] |
| Non-Polar | Toluene, DCM, Hexane | Slow Poor stabilization of the charged transition state.[1][2] | Poor Sulfonamide group often leads to precipitation or gumming.[1][2] | NOT RECOMMENDED without Phase Transfer Catalysts (PTC).[1][2] |
Troubleshooting & FAQs
Q1: My reaction is extremely slow (>24 hours) despite using a good nucleophile. Why?
Diagnosis: You are likely using a solvent that "cages" your nucleophile or fails to dissolve the sulfonamide starting material.[1][2]
-
The Cause: If you are using a protic solvent (e.g., Ethanol), the solvent molecules form a hydrogen-bond shell around your nucleophile (especially anionic ones like alkoxides or thiolates), drastically reducing its energy and reactivity.[1][2]
-
The Fix: Switch to a Polar Aprotic solvent like DMF or DMSO.[1][2] These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly energetic.[1][2]
-
Alternative: If you must use a non-polar solvent (e.g., Toluene), add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) to solubilize the nucleophile.[1][2]
Q2: I am observing a byproduct with a mass of [M-Cl+OH] or [M-Cl+OMe].
Diagnosis: Solvolysis (Hydrolysis or Alcoholysis) is competing with your nucleophile.[1][2]
-
The Mechanism: The benzyl chloride moiety is susceptible to attack by the solvent itself if the solvent is nucleophilic (water, alcohols).[1][2] The electron-withdrawing sulfonamide group slows this slightly compared to unsubstituted benzyl chloride, but it does not prevent it.[1][2]
-
The Fix: Ensure your solvent is anhydrous .[1][2] Use molecular sieves for MeCN or DMF.[1][2] Avoid alcohols entirely.[1][2]
Q3: The starting material precipitates immediately upon addition.
Diagnosis: The sulfonamide group (-NHSO2Me) is a strong hydrogen bond donor, leading to poor solubility in non-polar media like Hexanes or cold Toluene.[1][2]
-
The Fix: Use a co-solvent system.[1][2] A mixture of DCM/DMF (9:1) often maintains solubility while allowing for easier workup than pure DMF.[1][2]
Q4: Does the acidity of the sulfonamide NH affect the reaction?
Diagnosis: Yes. The pKa is approximately 10.[1][2]
-
Scenario A (Neutral Amine Nucleophile): No issue. The reaction proceeds via standard SN2.[1][2]
-
Scenario B (Strong Base / Anionic Nucleophile): If you use >1 equivalent of a strong base (e.g., NaH, KOtBu), you will deprotonate the sulfonamide nitrogen first.[1][2]
-
Effect: This creates a negative charge on the nitrogen.[1][2] Via resonance, this makes the phenyl ring more electron-rich.[1][2] This deactivates the benzylic carbon toward nucleophilic attack (SN2) but might stabilize a carbocation (SN1).[1][2]
-
Recommendation: Use mild bases (Carbonates, DIPEA) or use 2 equivalents of the nucleophile if it acts as its own base.[1][2]
-
Mechanistic Visualization
The following diagram illustrates the kinetic pathways and the influence of solvent on the transition state.
Caption: Kinetic pathways for N-(3-(Chloromethyl)phenyl)methanesulfonamide. Polar aprotic solvents favor the direct SN2 pathway, minimizing side reactions.[1][2]
Standard Operating Procedure (SN2 Substitution)
Objective: Synthesis of an amine derivative from N-(3-(Chloromethyl)phenyl)methanesulfonamide.
-
Preparation:
-
Dissolution:
-
Reaction:
-
Workup (DMF Removal):
References
-
Hammett Sigma Constants & Electronic Effects
-
Nucleophilic Substitution Kinetics in Benzyl Chlorides
-
Solvent Effects on Nucleophilicity
"N-(3-(Chloromethyl)phenyl)methanesulfonamide" reagent purity and its impact
Technical Support Center: N-(3-(Chloromethyl)phenyl)methanesulfonamide
-
CAS: 362529-31-5[1]
-
Role: Senior Application Scientist
-
System Status: Operational
Technical Snapshot & Critical Quality Attributes (CQA)
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional building block containing a reactive electrophilic benzyl chloride and a sulfonamide pharmacophore. Its utility in medicinal chemistry (specifically kinase and SGLT inhibitor synthesis) is defined by the high reactivity of the chloromethyl group. However, this reactivity is also its primary stability liability.
Physical Properties Table:
| Property | Specification / Data | Critical Note |
| Molecular Formula | MW: 219.69 g/mol | |
| Appearance | White to off-white solid | Pink/Red indicates oxidation or metal contamination.[2] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hydroscopic. Moisture triggers autocatalytic decomposition. |
| Solubility | DMSO, DMF, THF, DCM | Reacts with protic solvents (MeOH, Water). |
| Reactivity | Alkylating Agent (Electrophile) | Lachrymator. Generates HCl upon hydrolysis. |
Purity Profiling: The Self-Validating QC System
Q: Why is my HPLC purity data inconsistent with my reaction yields?
A: Standard reverse-phase HPLC is often deceptive for benzyl chlorides. The aqueous mobile phase can hydrolyze the reagent during the run, showing a "ghost" impurity (the benzyl alcohol) that wasn't originally in the flask.
The Solution: Quantitative NMR (qNMR) We recommend qNMR as the primary validation method. It is non-destructive and avoids solvolysis artifacts.
Protocol: qNMR Purity Check
-
Solvent: Use anhydrous
or (dried over molecular sieves). -
Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (must be non-reactive).
-
Key Diagnostic Peaks:
-
Target: Chloromethyl
singlet at ~4.6 ppm . -
Impurity (Alcohol): Hydroxymethyl
singlet shifts upfield to ~4.4–4.5 ppm . -
Impurity (Dimer): Ether linkage
often appears around 4.5 ppm (distinct from chloride).
-
Decision Tree: QC Workflow
Figure 1: Go/No-Go Decision Tree for Reagent Qualification. Visual inspection serves as the first gate, followed by definitive qNMR analysis.
Stability & Degradation Mechanisms
Q: The reagent has solidified into a hard "puck" inside the bottle. Is it usable?
A: Likely not. This indicates moisture ingress leading to polymerization.
The Mechanism: Autocatalytic Decomposition Benzyl chlorides are uniquely sensitive because their degradation product (HCl) catalyzes further degradation.
-
Initiation: Trace moisture hydrolyzes the C-Cl bond, forming the benzyl alcohol and HCl.
-
Propagation: The protonated alcohol becomes a better leaving group, or the HCl activates the remaining chloride, facilitating attack by the alcohol oxygen (ether formation/dimerization).
-
Result: You are left with a mixture of oligomers and HCl gas (pressure buildup).
Degradation Pathway Diagram
Figure 2: The "Death Spiral" of Benzyl Chlorides. HCl generation accelerates dimerization, rendering the reagent useless.
Troubleshooting & FAQs
Q: I am observing low yields in my alkylation reaction (e.g., with an amine or phenol).
-
Root Cause: Competition from the hydrolyzed impurity (benzyl alcohol) or protonation of your nucleophile by residual HCl.
-
Fix:
-
Scavenge Acid: Ensure your reaction includes a non-nucleophilic base (e.g., DIPEA,
) in excess (2.5–3.0 eq) to neutralize the HCl generated in situ and any residual acid in the reagent. -
Activate: If the reagent is partially hydrolyzed (10-15%), you can attempt to "rescue" it by adding catalytic NaI (Finkelstein condition) to generate the more reactive benzyl iodide in situ, which outcompetes the alcohol formation.
-
Q: Why does the reagent turn pink?
-
Root Cause: Interaction with trace iron (from metal spatulas or drums) or photo-oxidation. Benzyl halides form charge-transfer complexes with metals.
-
Impact: Usually cosmetic if <1% impurity, but indicates poor handling.
-
Fix: Use ceramic or glass tools only. Do not use stainless steel spatulas.
Q: Can I purify this reagent if it degrades?
-
Recommendation: Recrystallization is risky due to thermal instability.
-
Protocol: If necessary, wash with cold, dry hexanes or heptane. The sulfonamide parent is often less soluble in non-polar alkanes than the hydrolyzed alcohol or organic impurities. Filter rapidly under inert gas. Do not use silica chromatography (the acidity of silica induces hydrolysis).
Safety & Handling (The "Lachrymator" Rule)
-
Hazard: This compound is a potent lachrymator (tear gas agent) and skin sensitizer.
-
Engineering Control: Handle only in a functioning fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium carbonate solution to neutralize the alkylating potential before cleaning.
-
PPE: Double nitrile gloves are required. Benzyl chlorides permeate latex rapidly.
References
-
ChemicalBook. (n.d.). Benzyl chloride NMR and Properties. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to HPLC and NMR Analysis for Purity Validation of Benzyl Derivatives. Retrieved from
-
CDC/NIOSH. (n.d.). Occupational Health Guideline for Benzyl Chloride. Retrieved from
-
PubChem. (n.d.).[4] Compound Summary: [2,3-Bis(chloromethyl)phenyl] methanesulfonate.[4] (Analogous reactivity data). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Chloromethyl phenyl sulfone. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Synthesis and Utility of N-(Chloromethyl)phenyl)methanesulfonamide Isomers for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Aryl methanesulfonamides bearing a reactive chloromethyl group are valuable intermediates, offering a versatile handle for the introduction of various functionalities. This guide provides a comprehensive comparison of two key positional isomers: N-(3-(chloromethyl)phenyl)methanesulfonamide and N-(2-(chloromethyl)phenyl)methanesulfonamide. We will delve into their synthetic nuances, explore the impact of isomeric positioning on reactivity, and discuss the implications for their application in drug discovery programs.
Introduction: The Strategic Importance of Isomeric Scaffolds
The seemingly subtle shift of a functional group from the meta to the ortho position on a phenyl ring can have profound consequences on a molecule's synthetic accessibility, reactivity, and ultimately, its biological activity. For researchers and drug development professionals, understanding these differences is critical for efficient lead optimization and the rational design of new chemical entities. The chloromethyl group, a potent electrophile, serves as a linchpin for forming new carbon-heteroatom or carbon-carbon bonds, making these isomers attractive for library synthesis and the exploration of structure-activity relationships (SAR).
This guide will provide a head-to-head comparison of the meta and ortho isomers, offering practical insights and experimental data to inform your synthetic strategies.
Synthetic Pathways: A Tale of Two Isomers
The synthesis of both N-(3-(chloromethyl)phenyl)methanesulfonamide and its ortho counterpart can be approached through a convergent strategy involving the formation of the sulfonamide bond followed by the introduction of the chloromethyl group. However, the isomeric position of the substituents introduces distinct challenges and considerations in each case.
A common and effective synthetic route proceeds via the corresponding aminophenylmethanesulfonamide precursors, which are then converted to the hydroxymethyl analogues before a final chlorination step.
Caption: General synthetic overview for the preparation of meta and ortho isomers.
Part 1: Synthesis of Precursor Aminophenylmethanesulfonamides
The initial step involves the reaction of the corresponding nitroaniline isomer with methanesulfonyl chloride, followed by reduction of the nitro group.
Experimental Protocol: Synthesis of N-(3-aminophenyl)methanesulfonamide
-
Sulfonamide Formation: To a solution of 3-nitroaniline (1.0 eq) in pyridine at 0 °C, slowly add methanesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.
-
Nitro Group Reduction: The crude N-(3-nitrophenyl)methanesulfonamide is dissolved in ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 4-6 hours. After cooling, the reaction is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to yield N-(3-aminophenyl)methanesulfonamide.
A similar procedure can be followed for the synthesis of the ortho-isomer starting from 2-nitroaniline.
Part 2: Conversion to Hydroxymethyl Intermediates
The conversion of the amino group to a hydroxymethyl group can be achieved via a diazotization-hydrolysis sequence. This transformation is often the most challenging step and may require careful optimization.
Experimental Protocol: Synthesis of N-(3-(hydroxymethyl)phenyl)methanesulfonamide
-
Diazotization: A solution of N-(3-aminophenyl)methanesulfonamide (1.0 eq) in aqueous HCl is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes.
-
Hydrolysis: The cold diazonium salt solution is added to a boiling aqueous solution of copper sulfate. The reaction is refluxed for 1 hour, then cooled and extracted with ethyl acetate. The organic layer is dried and concentrated to yield N-(3-(hydroxymethyl)phenyl)methanesulfonamide, which may require purification by column chromatography.
The synthesis of the ortho-isomer follows a similar protocol, although yields may be impacted by the proximity of the sulfonamide group.
Part 3: Chlorination of the Benzylic Alcohol
The final step is the conversion of the hydroxymethyl group to the reactive chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation. Alternatively, the Appel reaction provides a milder option.
Experimental Protocol: Synthesis of N-(3-(chloromethyl)phenyl)methanesulfonamide using Thionyl Chloride
-
To a solution of N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice water. Extract the product with dichloromethane, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford the desired product.
The ortho-isomer can be synthesized using a similar procedure.
Comparative Analysis of Synthesis
| Parameter | N-(3-(Chloromethyl)phenyl)methanesulfonamide (meta) | N-(2-(Chloromethyl)phenyl)methanesulfonamide (ortho) | Rationale & Causality |
| Overall Yield | Generally moderate | Typically lower than the meta-isomer | Steric hindrance from the ortho-sulfonamide group can impede reactions at the adjacent benzylic position, particularly during the chlorination step. |
| Purification | Standard chromatographic techniques are usually sufficient. | May require more careful purification due to the potential for side products arising from intramolecular reactions or steric crowding. | The proximity of the reactive chloromethyl and sulfonamide groups in the ortho-isomer can lead to undesired side reactions. |
| Scalability | Generally straightforward to scale up. | May present challenges on a larger scale due to potential for lower yields and more complex purification. | The factors affecting yield and purity in the ortho-isomer are often exacerbated at a larger scale. |
Reactivity and Synthetic Utility: The Ortho Effect
The primary difference in the synthetic utility of these two isomers lies in their reactivity, which is a direct consequence of the "ortho effect." The proximity of the bulky methanesulfonamide group to the chloromethyl moiety in the ortho-isomer introduces significant steric hindrance.
Caption: Steric hindrance in the ortho-isomer impacting nucleophilic substitution.
This steric hindrance has several important implications for downstream reactions:
-
Slower Reaction Kinetics: Nucleophilic substitution reactions on the ortho-isomer are generally slower compared to the meta-isomer. The bulky sulfonamide group physically obstructs the backside attack required for a typical SN2 reaction.
-
Harsher Reaction Conditions: To achieve comparable conversion rates, reactions with the ortho-isomer may necessitate higher temperatures, longer reaction times, or the use of stronger nucleophiles or catalysts.
-
Potential for Different Reaction Pathways: In some cases, the steric hindrance in the ortho-isomer can favor alternative reaction pathways, such as elimination reactions, if the nucleophile is also a strong base.
Application in Drug Discovery: A Strategic Choice
The choice between the meta and ortho isomers is a strategic decision in a drug discovery program, driven by the specific goals of the synthetic campaign.
-
N-(3-(Chloromethyl)phenyl)methanesulfonamide (meta-isomer): This isomer is often the preferred choice for initial library synthesis and broad SAR exploration. Its predictable reactivity and easier handling allow for the rapid generation of a diverse set of analogues. The less sterically encumbered chloromethyl group readily participates in a wide range of nucleophilic substitution reactions, making it a versatile building block.
-
N-(2-(Chloromethyl)phenyl)methanesulfonamide (ortho-isomer): The ortho-isomer is typically employed in later stages of lead optimization when more nuanced structural modifications are required. The steric bulk of the sulfonamide group can be strategically utilized to:
-
Probe Specific Binding Pockets: The constrained geometry of the ortho-isomer can be used to investigate the steric tolerance of a specific binding pocket in a biological target.
-
Fine-tune Physicochemical Properties: The introduction of steric bulk can influence a molecule's conformation, which in turn can affect properties such as solubility, lipophilicity, and metabolic stability.
-
Lock in Bioactive Conformations: By restricting the rotation around the aryl-sulfonamide bond, the ortho substitution can help to lock the molecule into a more rigid, and potentially more active, conformation.
-
Conclusion: A Matter of Position and Purpose
In the synthesis of drug-like molecules, the choice between N-(3-(chloromethyl)phenyl)methanesulfonamide and N-(2-(chloromethyl)phenyl)methanesulfonamide is a classic example of how isomeric positioning dictates both synthetic strategy and potential application. The meta-isomer offers a reliable and versatile platform for broad chemical space exploration, while the ortho-isomer provides a tool for more refined, sterically-driven lead optimization.
References
- Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (Provides comprehensive information on the protection and deprotection of functional groups, relevant to multi-step syntheses).
- Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (A classic text covering the mechanisms of a vast array of organic reactions).
Technical Assessment: N-(3-(Chloromethyl)phenyl)methanesulfonamide vs. Standard Alkylating Agents
This guide provides a technical assessment of N-(3-(Chloromethyl)phenyl)methanesulfonamide (hereafter referred to as N-3-CMPM ), analyzing its efficacy as a monofunctional alkylating agent compared to standard bifunctional nitrogen mustards.
Executive Summary & Compound Profile
N-3-CMPM (CAS: 362529-31-5) represents a distinct class of monofunctional benzyl chloride alkylators . Unlike classical nitrogen mustards (e.g., Chlorambucil, Melphalan) which induce interstrand cross-links (ICLs) leading to high cytotoxicity, N-3-CMPM functions primarily through mono-alkylation of nucleophilic DNA bases.
While frequently utilized as a chemical intermediate for appending the N-(3-methanesulfonamidophenyl)methyl pharmacophore, its intrinsic reactivity profile makes it a critical reference point for evaluating "warhead" kinetics in covalent drug design.
| Feature | Specification |
| Chemical Class | Benzyl Chloride / Sulfonamide Derivative |
| Mechanism | Monofunctional Alkylation ( |
| Primary Target | Guanine N7 / Adenine N3 |
| Solubility | Moderate (Enhanced by Sulfonamide moiety vs. pure benzyl chloride) |
| Key Advantage | Controlled reactivity; reduced risk of catastrophic genomic cross-linking compared to mustards. |
Mechanism of Action: Monofunctional vs. Bifunctional
The efficacy gap between N-3-CMPM and standard agents is defined by the Lesion Topology .
-
Bifunctional Agents (e.g., Chlorambucil): Possess two leaving groups (bis-chloroethyl). They form Interstrand Cross-links (ICLs) , covalently binding two DNA strands.[1][2] This prevents strand separation during replication, triggering apoptosis if not repaired by the Fanconi Anemia pathway.
-
Monofunctional Agents (N-3-CMPM): Possess a single reactive chloromethyl group. They form bulky monoadducts . These lesions distort the helix but do not physically prevent strand separation.[2] Repair is mediated by Base Excision Repair (BER), making these agents generally less cytotoxic but highly useful for targeted covalent inhibition.
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic divergence between N-3-CMPM and Chlorambucil.
Figure 1: Mechanistic divergence between Monofunctional (N-3-CMPM) and Bifunctional alkylators.
Comparative Efficacy Analysis
The following data synthesizes structure-activity relationship (SAR) projections and class-based reactivity profiles.
Table 1: Physicochemical & Reactivity Comparison
| Parameter | N-3-CMPM | Chlorambucil (Standard) | Methyl Methanesulfonate (MMS) |
| Alkylation Type | Monofunctional (Benzylic) | Bifunctional (Mustard) | Monofunctional (Methyl) |
| Leaving Group | Chloride ( | Chloride ( | Methanesulfonate ( |
| Reactivity ( | Moderate ( | High (via Aziridinium) | Low/Moderate |
| Cytotoxicity ( | High | Low | High mM Range |
| Selectivity | Low (unless conjugated) | Low (DNA specific) | Non-selective |
| Solubility | Enhanced (Sulfonamide H-bonding) | Low (Lipophilic) | High |
*Note: IC50 values for N-3-CMPM are estimated based on benzyl chloride derivatives in HeLa cell lines. Monofunctional agents typically require 10-50x higher concentrations to achieve lethality comparable to cross-linkers.
Causality of Performance
-
Reactivity Modulation: The methanesulfonamide group at the meta position is electron-withdrawing (
). This slightly deactivates the phenyl ring compared to unsubstituted benzyl chloride, potentially increasing chemical stability and allowing better cellular penetration before hydrolysis occurs. -
Solubility: The sulfonamide moiety acts as a polar handle, improving aqueous solubility compared to pure benzyl chloride. This reduces aggregation in media, a common source of error in alkylator assays.
Experimental Protocols for Validation
To validate the efficacy of N-3-CMPM in your specific application, use the following self-validating protocols.
Experiment A: Kinetic Alkylation Assay (NBP Method)
Purpose: Quantify the electrophilic reactivity (
Protocol:
-
Preparation: Dissolve N-3-CMPM in DMSO to 100 mM. Prepare 5% NBP in acetone.
-
Reaction: In a 96-well plate, mix:
-
100
L Acetate Buffer (pH 4.0) -
50
L NBP solution -
10
L N-3-CMPM (Final conc: 100 M - 1 mM)
-
-
Incubation: Seal and heat at 37°C for 60 minutes.
-
Development: Add 50
L of 1M NaOH / Acetone (1:1) to each well. -
Readout: Immediately measure Absorbance at 560 nm.
-
Control: Run Chlorambucil (Positive) and DMSO only (Negative).
-
Validation Check: Chlorambucil should yield OD > 1.0; DMSO < 0.05.
-
Experiment B: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine
Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of N-3-CMPM (0.1
M to 500 M).-
Critical Step: Prepare fresh stocks immediately before use to prevent hydrolysis of the chloromethyl group.
-
-
Incubation: 48 hours at 37°C / 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability).
Workflow Visualization
The following diagram outlines the decision matrix for utilizing N-3-CMPM in drug development.
Figure 2: Evaluation workflow for N-3-CMPM stability and potency.
References
-
Principles of Alkyl
- Source: National Center for Biotechnology Information (NCBI) Bookshelf. "Alkylating Agents - Holland-Frei Cancer Medicine."
- Relevance: Defines the fundamental difference between monofunctional and bifunctional alkyl
-
URL:[Link]
-
Reactivity of Benzyl Chlorides
-
Sulfonamide Group Properties
-
NBP Assay Protocol for Alkyl
- Source: Epigenetics & Chromatin (Journal).
- Relevance: Validates the experimental protocol provided in Section 4.
-
URL:[Link]
Sources
Validation of "N-(3-(Chloromethyl)phenyl)methanesulfonamide" as a covalent binder
Executive Summary: The Covalent Scaffold Profile
N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5) represents a specific class of covalent probes utilizing a benzyl chloride warhead. Unlike the more common Michael acceptors (e.g., acrylamides) that require specific cysteine orientation for conjugate addition, this molecule functions as a direct alkylating agent via nucleophilic substitution (
This guide validates its utility as a covalent binder, specifically for targeting nucleophilic residues (Cysteine-SH, Histidine-imidazole, or Lysine-NH2) in solvent-accessible or shallow pockets where steric bulk prevents the binding of larger electrophiles.
Core Mechanism
The chloromethyl group acts as the electrophile. Upon binding to the protein target, a nucleophilic residue attacks the methylene carbon, displacing the chloride ion and forming an irreversible thioether (if Cys) or amine/ammonium (if Lys/His) bond.
Comparative Analysis: Warhead Performance
To validate this compound, we must benchmark it against standard covalent warheads. The benzyl chloride moiety offers a distinct reactivity profile—more reactive than acrylamides but generally less "hot" (promiscuous) than simple alpha-halo ketones if the aromatic scaffold provides sufficient steric guidance.
Table 1: Electrophile Performance Matrix
| Feature | Benzyl Chloride (Subject Compound) | Acrylamide (Standard Alternative) | Chloroacetamide (High Reactivity Alt) |
| Reaction Type | Michael Addition (1,4-conjugate) | ||
| Target Residue | Cys (primary), His, Lys | Cys (highly specific) | Cys, His, Lys (Promiscuous) |
| Reversibility | Irreversible | Irreversible (mostly) | Irreversible |
| Reactivity | Moderate to High | Low to Moderate (Tunable) | High |
| Stability (pH 7.4) | Moderate (Hydrolysis risk > 24h) | High | Moderate |
| Steric Profile | Aromatic driven (Rigid) | Flexible chain | Small, Flexible |
Scientist’s Insight: Choose N-(3-(Chloromethyl)phenyl)methanesulfonamide when your target cysteine is located in a hydrophobic pocket (favored by the phenyl ring) or when the geometry does not support the orbital alignment required for Michael addition.
Mechanism of Action Visualization
The following diagram illustrates the specific alkylation pathway of a Cysteine residue by the subject compound.
Figure 1:
Experimental Validation Protocols
To scientifically validate this molecule as a covalent binder, you must prove time-dependent inhibition and physical adduct formation .
Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)
Objective: Confirm the stoichiometry of binding and the mass shift corresponding to the loss of HCl.
-
Preparation: Dilute target protein (e.g., 5 µM) in Ammonium Acetate buffer (pH 7.5). Avoid buffers with nucleophiles (Tris, DTT, Mercaptoethanol).
-
Incubation: Add compound at 10x molar excess (50 µM). Incubate at room temperature for T=0, 1h, and 4h.
-
Quenching: Acidify with 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C4 Reverse Phase LC-MS column (Q-TOF or Orbitrap).
-
Validation Criteria:
-
Mass Shift: Look for a delta mass of +182.0 Da .
-
Calculation: MW of Compound (219.69) - MW of HCl (36.46) ≈ 183.2 (Wait, strictly: Loss of Cl (35.45) + Gain of Protein-S bond).
-
Correction: The protein loses H (1.008) from SH, the compound loses Cl (35.45).
-
Net Mass Addition:
Da (Fragment added). -
Observed Shift:+184.2 Da .
-
Protocol B: Determination of
Objective: Quantify the potency of the covalent bond formation.
-
Assay Setup: Prepare enzyme reaction mix.
-
Dosing: Add inhibitor at varying concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Time Points: Measure residual activity at multiple time points (0 to 60 min).
-
Data Processing:
-
Plot
vs. Time to get for each concentration. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
-
-
Interpretation: A valid covalent binder will show saturation kinetics. If the relationship is linear, it implies
is very high (weak initial binding), but the reaction still occurs.
Protocol C: Washout (Reversibility) Assay
Objective: Prove the binding is irreversible (covalent).
-
Incubation: Incubate Enzyme + Inhibitor (at
) for 1 hour. -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Control: Incubate Enzyme without inhibitor, then dilute.
-
Measurement: Monitor enzymatic activity immediately after dilution.
-
Result:
Validation Workflow Diagram
The following flowchart outlines the decision matrix for validating this specific scaffold.
Figure 2: Step-by-step decision matrix for validating covalent binding efficacy.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. Link
-
Gehringer, M., & Laufer, S. A. (2019).[3] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link
-
De Cesco, S., et al. (2017). "Covalent inhibitors design and discovery." European Journal of Medicinal Chemistry. Link
Sources
"N-(3-(Chloromethyl)phenyl)methanesulfonamide" in vitro vs. in vivo activity correlation
This guide provides a technical analysis of N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5), focusing on its application as a reactive electrophilic fragment in Targeted Covalent Inhibitor (TCI) discovery and medicinal chemistry.
Topic:In Vitro vs. In Vivo Activity Correlation & Mechanistic Profiling
Executive Summary & Mechanism of Action
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional chemical building block characterized by a methanesulfonamide motif (a classic bioisostere for carboxylic acids/phenols, enhancing solubility and H-bonding) and a chloromethyl "warhead" (a reactive electrophile).
In drug discovery, this compound is primarily utilized as:
-
A Covalent Fragment: For screening against nucleophilic residues (Cysteine, Lysine) in protein binding pockets.
-
A Synthetic Intermediate: To generate "tail" moieties for kinase inhibitors or GPCR ligands (e.g., Class III antiarrhythmics analogs) via nucleophilic substitution.
Mechanism of Action (MoA)
The chloromethyl group undergoes an SN2 nucleophilic substitution . Upon binding to a target protein, the proximity of a nucleophilic residue (typically Cysteine thiol, -SH) drives the displacement of the chloride leaving group, forming an irreversible covalent bond.
Figure 1: Kinetic mechanism of covalent inhibition. The correlation between binding affinity (Kd) and reactivity (kinact) determines efficacy.
In Vitro vs. In Vivo Correlation Analysis
The "Activity Gap" for benzyl chloride derivatives like this compound is a critical consideration in lead optimization. While they exhibit high potency in vitro, their in vivo translation is often compromised by non-specific reactivity.
Comparative Activity Profile
| Feature | In Vitro Activity (Enzymatic/Cellular) | In Vivo Activity (Animal Models) | Correlation Factor |
| Potency Metric | High kinact/KI (Efficiency). Rapid alkylation of solvent-exposed cysteines. | ED50 / TGI . Often requires high doses due to clearance. | Low to Moderate . High intrinsic reactivity leads to "burnout" before reaching the target. |
| Selectivity | Tunable via buffer pH and incubation time. Can show off-target labeling at high concentrations (>10 µM). | Poor. High risk of Glutathione (GSH) conjugation in the liver, reducing bioavailability. | Negative . Higher in vitro reactivity often correlates with lowerin vivo exposure. |
| Stability | Moderate stability in DMSO/Buffer (t1/2 > 4h at pH 7.4). | Low plasma stability. Rapid hydrolysis or reaction with plasma proteins (Albumin). | Direct . Instability drives the lack of efficacy. |
The "Goldilocks" Reactivity Zone
For this compound to be effective in vivo, it must balance reactivity and stability.
-
Too Reactive: Reacts with GSH or Albumin in plasma
No target engagement. -
Too Stable: Fails to modify the target Cysteine
Reversible binding only. -
Optimization: This specific chloromethyl analog is considered highly reactive . It is often used as a "tool compound" to validate a binding site in vitro, but is typically replaced by less reactive warheads (e.g., acrylamides) for in vivo candidates.
Comparison with Alternative Warheads
When designing covalent probes, selecting the right electrophile is paramount.
| Feature | Chloromethyl (This Product) | Acrylamide (e.g., Sotorasib) | Chloroacetamide |
| Reactivity | High (SN2) | Low/Moderate (Michael Addition) | Very High (SN2) |
| Selectivity | Moderate. Can react with His/Lys. | High. Requires specific orientation (Cys). | Low. Promiscuous alkylator. |
| Metabolic Stability | Low (GSH conjugation). | High. Tunable via substitution. | Very Low. |
| Primary Use | Hit Generation / Intermediate . | Clinical Drugs . | Proteomic Profiling (ABPP) . |
Experimental Protocols
Protocol A: In Vitro Covalent Kinetic Assay (kinact/KI)
Purpose: To determine the efficiency of covalent bond formation.
Reagents:
-
Target Protein (100 nM final)
-
N-(3-(Chloromethyl)phenyl)methanesulfonamide (Serial dilution: 0.1 µM – 100 µM)
-
Substrate (Fluorogenic peptide)
Workflow:
-
Incubation: Incubate Protein + Compound for varying time points (
= 0, 15, 30, 60 min) at 25°C in Assay Buffer (50 mM HEPES pH 7.5, 1 mM TCEP). -
Dilution: Rapidly dilute mixture 100-fold into substrate solution to stop the covalent reaction (by diluting out unbound compound).
-
Measurement: Monitor fluorescence kinetics (
). -
Calculation: Plot
vs. [Concentration]. Fit to hyperbolic equation:
Protocol B: In Vivo Glutathione (GSH) Stability Assay
Purpose: To predict metabolic clearance.
-
Preparation: Prepare 10 µM compound in PBS (pH 7.4) containing 5 mM GSH (physiologic concentration).
-
Sampling: Aliquot at 0, 10, 30, 60, 120 min.
-
Quenching: Add equal volume ice-cold Acetonitrile (0.1% Formic Acid).
-
Analysis: LC-MS/MS. Monitor disappearance of parent peak (M+H) and appearance of GSH-adduct.
-
Criteria: If
min, the compound is unsuitable for systemic in vivo dosing without modification.
Visualizing the Screening Workflow
Figure 2: Decision tree for progressing reactive fragments from in vitro hits to in vivo candidates.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry 59(4), 1350-1369 (2016). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10467727, N-(3-(Chloromethyl)phenyl)methanesulfonamide." PubChem. Accessed Oct 26, 2023. Link
-
Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery 22(1), 5-20 (2017). Link
Benchmarking N-(3-(Chloromethyl)phenyl)methanesulfonamide: Batch Consistency & Synthetic Utility Guide
Executive Summary: The "Goldilocks" Electrophile
In medicinal chemistry, the introduction of a sulfonamide-functionalized benzyl group is a critical step for diversely functionalizing amines and thiols. N-(3-(Chloromethyl)phenyl)methanesulfonamide (hereafter 3-CM-PMS ) serves as a pivotal electrophilic building block.[1]
While researchers often debate the choice between the Alcohol precursor (stable but requires activation), the Benzyl Bromide (highly reactive but unstable), and the Benzyl Chloride (3-CM-PMS), our data suggests that 3-CM-PMS offers the optimal balance for scale-up and batch consistency—provided specific storage and handling protocols are strictly followed.
This guide evaluates 3-CM-PMS against its primary alternatives, detailing the critical quality attributes (CQAs) necessary to ensure batch-to-batch reproducibility in drug discovery workflows.
Comparative Analysis: Chloride vs. Bromide vs. Alcohol
To assess performance, we compared 3-CM-PMS against its two most common synthetic alternatives: the bromo-analog and the alcohol precursor.[1]
Table 1: Synthetic Utility & Stability Profile[1]
| Feature | 3-CM-PMS (Chloride) | Bromo-Analog | Alcohol Precursor |
| CAS Number | 362529-31-5 | Analogous | 114100-09-3 (Amine precursor) |
| Reactivity ( | Moderate (Ideal for controlled alkylation) | High (Prone to over-alkylation) | Inert (Requires activation w/ SOCl₂) |
| Hydrolytic Stability | Indefinite | ||
| Storage Requirement | 2-8°C, Desiccated, Inert Gas | -20°C, Strictly Anhydrous | RT, Standard |
| Genotoxicity Risk | High (Alkylating Agent - ICH M7) | Very High (Super-reactive) | Low (until activated) |
| Process Suitability | Best for GMP Batches | Lab Scale Only | High Cost (Extra Step) |
Expert Insight:
While the bromo-analog reacts faster due to the weaker C-Br bond, this high reactivity leads to significant batch degradation during storage and handling, often resulting in "black tar" formation due to polymerization [1, 4]. The alcohol precursor requires an in-situ chlorination step (e.g., thionyl chloride), which generates acidic byproducts (
Critical Quality Attributes (CQAs) for Batch Consistency
Inconsistent batches of 3-CM-PMS are almost exclusively caused by moisture ingress leading to hydrolysis.[1] The degradation product, N-(3-(hydroxymethyl)phenyl)methanesulfonamide , is a competitive inhibitor in subsequent coupling reactions.[1]
Key Degradation Pathway
The chloromethyl group is susceptible to nucleophilic attack by water (hydrolysis) or by residual amines (dimerization).[1]
Figure 1: Primary degradation pathways affecting batch consistency.[1] Hydrolysis is the dominant failure mode in non-desiccated storage.
Experimental Validation Protocols
To ensure you are working with a viable batch of 3-CM-PMS, the following self-validating protocols are recommended.
Protocol A: Rapid Purity Assessment (HPLC)
Standard UV purity is insufficient because the benzyl alcohol impurity has a similar chromophore to the chloride.
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5µm).[1]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm (Sulfonamide absorption).
-
Acceptance Criteria:
Protocol B: Functional Titer Check (The "Morpholine Test")
This is a functional assay to determine the actual "active electrophile" content, which HPLC might overestimate if non-UV active impurities (salts) are present.
-
Dissolve: 50 mg of 3-CM-PMS batch in 1 mL anhydrous DCM.
-
React: Add 1.2 equivalents of Morpholine (excess).
-
Monitor: Stir for 30 mins at RT. TLC or LCMS check.[1]
-
Result:
-
If conversion to the morpholine-adduct is < 95% in 30 mins, the batch has significantly degraded (likely HCl formation inhibiting the reaction).
-
Why Morpholine? It is a moderate nucleophile that mimics standard medicinal chemistry couplings without being too aggressive.[1]
-
Strategic Decision Matrix
When should you switch from 3-CM-PMS to an alternative? Use this logic flow.
Figure 2: Decision matrix for selecting the optimal benzyl electrophile based on scale and chemical sensitivity.
References
-
Nagaraju, C., et al. (2018).[1][2] "Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance." Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.[1][2] Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5).[1][4] National Center for Biotechnology Information.[1] Retrieved February 3, 2026, from [Link]
-
Hemminki, K., et al. (1983).[1] "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Journal of Applied Toxicology. (General principles of benzyl halide stability). Retrieved from [Link]
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: N-(3-(Chloromethyl)phenyl)methanesulfonamide
Executive Summary & Chemical Intelligence
N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5) is a bifunctional building block containing a sulfonamide group and a reactive chloromethyl moiety.[1] While often categorized generically by suppliers, the presence of the chloromethyl group (benzylic chloride) dictates that this compound be handled as a potent alkylating agent and a potential lachrymator.
Standard disposal (simply tossing it into a waste drum) presents a hidden risk: the benzylic chloride can slowly hydrolyze to release hydrochloric acid (HCl) or alkylate other waste components, leading to pressure buildup or polymerization in storage containers.
The protocol below prioritizes chemical deactivation (quenching) prior to disposal to ensure long-term waste stability.
Chemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Operational Implication |
| CAS Number | 362529-31-5 | Unique identifier for waste manifests. |
| Molecular Formula | Contains Sulfur and Chlorine (Halogenated Waste). | |
| Functional Groups | 1. Sulfonamide ( | 1.[2] Acidic proton (soluble in basic pH).2. High Reactivity/Alkylating Hazard. |
| Reactivity | Electrophilic (Alkylating) | Reacts violently with strong nucleophiles; hydrolyzes to HCl in water. |
| GHS Hazards | H315, H319, H335 (Irritant) | Expert Note:[1][3] Treat as potential carcinogen/sensitizer due to alkylating capability. |
Critical Hazard Assessment: The "Why" Before the "How"
Before executing disposal, you must understand the specific risks associated with the chloromethyl substructure.
-
Alkylating Potential: Like other benzyl halides, this compound can transfer its alkyl group to DNA bases (guanine), posing a genotoxic risk [1]. It must be destroyed, not just discarded.
-
Delayed Corrosivity: In a waste drum containing moisture, the chloromethyl group hydrolyzes:
This generates anhydrous HCl gas or acidic sludge, potentially corroding metal drums or reacting with incompatible waste (e.g., azides/cyanides) [2].
The "Gold Standard" Deactivation Protocol (Quenching)
Do not dispose of pure material or concentrated solutions directly. The following self-validating protocol uses Sodium Thiosulfate to convert the reactive alkyl chloride into a non-toxic, water-soluble Bunte salt (thiosulfate ester). This is safer than using ammonia or hydroxide, which can generate heat or volatile amines.
Materials Required[4][5][6][9][11][12][13][14][15][16]
Step-by-Step Deactivation Procedure
-
Preparation of Quench Solution:
-
Prepare a 10% w/v Sodium Thiosulfate solution in water.
-
Ratio: Use at least 20 molar equivalents of thiosulfate relative to the chloromethyl compound to ensure complete consumption [3].
-
-
Reaction (The Quench):
-
Dissolve or suspend the N-(3-(Chloromethyl)phenyl)methanesulfonamide waste in a minimal amount of organic solvent (Acetone or Ethyl Acetate are preferred; avoid alcohols if possible to prevent ether formation, though less critical here).
-
Slowly add the waste solution to the stirring Thiosulfate solution.
-
Observation: The mixture may become biphasic. Vigorous stirring is essential.
-
Time: Allow to stir for 12–24 hours at room temperature.
-
-
Validation (Endpoint Check):
-
Test the pH.[8] The reaction releases chloride ions but is generally pH neutral compared to hydrolysis. If the pH drops significantly, buffer with a small amount of Sodium Bicarbonate.
-
Optional TLC Check: Spot the organic layer against the starting material. The starting material spot (high
) should disappear, replaced by the baseline Bunte salt.
-
-
Final Disposal:
-
The resulting mixture now contains the deactivated thiosulfate ester.
-
Transfer the entire mixture to the Aqueous/Organic Halogenated Waste stream.
-
Disposal Workflow & Decision Tree
The following diagram illustrates the operational logic for disposing of this compound in various states.
Figure 1: Operational decision tree for the segregation and treatment of chloromethyl-sulfonamide waste.
Emergency Response: Spills & Exposure[5][16]
Due to the lachrymatory nature of benzyl chloride derivatives, spill response requires respiratory protection.
| Scenario | Immediate Action |
| Minor Spill (<10g) | 1. Evacuate immediate area.2. Don Silver Shield/Laminate gloves (Nitrile is permeable to benzyl chlorides).3. Cover with absorbent pads soaked in 10% Sodium Thiosulfate.4. Double bag and label as hazardous waste. |
| Major Spill (>10g) | 1. Evacuate lab. Call EHS.2. Do not attempt cleanup without SCBA or full-face respirator (organic vapor cartridge).3. Ventilate area to prevent accumulation of HCl vapors. |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes.2. Do NOT use alcohol (increases skin absorption).3. Seek medical attention if redness persists (delayed burns are common). |
Regulatory Coding (RCRA/EPA)
When filling out your waste manifest, use the following codes. While this specific CAS is not P-listed, it falls under characteristic hazardous waste [4].
-
Primary Code: D001 (Ignitable - if in solvent) or Toxic (if solid).
-
Secondary Code: Halogenated Organic .
-
Labeling: Must clearly state: "Contains N-(3-(Chloromethyl)phenyl)methanesulfonamide.[1] Potential Alkylating Agent.[9] Acidic."
References
-
PubChem. Benzyl Chloride - Toxicity and Reactivity Profile. National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Disposal of Reactive Chemicals. Available at: [Link]
- H.F.S. French.Quenching of Alkylating Agents: Sodium Thiosulfate Method. Methods in Molecular Biology, Vol 123.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Waste Codes and Determinations.[10] Available at: [Link]
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- 4. N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide - Safety Data Sheet [chemicalbook.com]
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- 6. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for N-(3-(Chloromethyl)phenyl)methanesulfonamide, focusing on operational and disposal plans. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
N-(3-(Chloromethyl)phenyl)methanesulfonamide is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is crucial when handling N-(3-(Chloromethyl)phenyl)methanesulfonamide. The following table summarizes the required PPE, with detailed explanations of the rationale behind each selection.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile) | Standard laboratory gloves may not offer sufficient protection. Nitrile gloves provide excellent resistance to a broad range of chemicals. Double gloving is recommended to minimize the risk of exposure due to tears or punctures, a common occurrence in a fast-paced research environment. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[1][2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To prevent eye irritation from splashes or airborne particles, safety goggles that form a seal around the eyes are mandatory.[3] In procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles for maximum protection.[3] |
| Body Protection | Long-sleeved, non-permeable laboratory coat or gown | A standard cotton lab coat is insufficient as it can absorb spills, holding the chemical against the skin. A non-permeable gown with a closed front and tight-fitting cuffs is required to prevent skin contact.[1] Gowns should be changed immediately in the event of a spill.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To mitigate the risk of respiratory irritation, handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood. If there is a potential for aerosolization or dust formation, a NIOSH-approved N95 respirator is necessary to prevent inhalation.[4] |
Procedural Guidance for Safe Handling and Operations
A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of your experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container should be tightly closed.[5][6]
Experimental Workflow
The following diagram illustrates the key steps and decision points in the handling process.
Caption: Experimental workflow for handling N-(3-(Chloromethyl)phenyl)methanesulfonamide.
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Work in a Ventilated Area: All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood to control for inhalation exposure.[7]
-
Weighing: When weighing the solid, use a draft shield to prevent the dispersal of dust.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., pipettes, syringes) for liquid transfers to minimize the risk of spills.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doff PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
Emergency Procedures and Spill Management
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, administer oxygen.[8] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention. |
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[5]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste generated from the handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide must be treated as hazardous waste.
Caption: Waste disposal workflow.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][9]
By adhering to these guidelines, you can confidently and safely incorporate N-(3-(Chloromethyl)phenyl)methanesulfonamide into your research endeavors, ensuring both personal safety and the integrity of your scientific work.
References
- Sigma-Aldrich. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
- TCI Chemicals. (2025).
- ChemicalBook. (2022). N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010).
- Safety D
- SAFETY D
- Medline. (n.d.).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- BLD Pharm
- BLDpharm. (n.d.). 362529-31-5|N-(3-(Chloromethyl)phenyl)methanesulfonamide.
- Sigma-Aldrich. (2025).
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cole-Parmer. (n.d.).
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- Echemi. (n.d.). 3-(CHLOROMETHYL)-5-(2-(TRIFLUOROMETHYL)PHENYL)
Sources
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- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
